molecular formula C49H64ClFN10O7S B12376031 PROTAC EGFR degrader 11

PROTAC EGFR degrader 11

Cat. No.: B12376031
M. Wt: 991.6 g/mol
InChI Key: QPJWRROVVFTCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC EGFR degrader 11 is a useful research compound. Its molecular formula is C49H64ClFN10O7S and its molecular weight is 991.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H64ClFN10O7S

Molecular Weight

991.6 g/mol

IUPAC Name

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C49H64ClFN10O7S/c1-6-32-27-42(54-49-52-31-39(50)47(56-49)53-41-11-8-36(66-3)29-44(41)57(2)69(5,64)65)45(67-4)30-43(32)61-17-13-33(14-18-61)60-23-21-58(22-24-60)25-26-68-35-15-19-59(20-16-35)34-7-9-37(40(51)28-34)38-10-12-46(62)55-48(38)63/h7-9,11,27-31,33,35,38H,6,10,12-26H2,1-5H3,(H,55,62,63)(H2,52,53,54,56)

InChI Key

QPJWRROVVFTCTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCOC4CCN(CC4)C5=CC(=C(C=C5)C6CCC(=O)NC6=O)F)OC)NC7=NC=C(C(=N7)NC8=C(C=C(C=C8)OC)N(C)S(=O)(=O)C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to PROTAC EGFR Degrader 11 (Compound B71)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC EGFR degrader 11, also identified as Compound B71, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This heterobifunctional molecule commandeers the cell's ubiquitin-proteasome system to target and eliminate EGFR, a key driver in various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development.

Introduction to PROTAC Technology and EGFR Targeting

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Unlike small molecule inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely. They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through mutations or overexpression, is a well-established oncogenic driver in numerous malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance remains a significant clinical challenge. PROTAC-mediated degradation of EGFR offers a promising strategy to overcome resistance mechanisms and achieve a more profound and durable therapeutic response.

This compound (Compound B71): Chemical Structure and Properties

This compound (Compound B71) is a novel molecule designed to specifically target EGFR for degradation.

Chemical Structure

The chemical structure of this compound is presented below:

this compound Chemical Structure

Image Credit: MedChemExpress

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name Not publicly available
Synonyms Compound B71
CAS Number 3034244-71-5
Molecular Formula C₄₉H₆₄ClFN₁₀O₇S
Molecular Weight 991.6 g/mol (calculated)
Solubility ≥ 100 mg/mL in DMSO[1]
logP (calculated) Not publicly available

Table 1: Physicochemical Properties of this compound.

Pharmacological Properties and Biological Activity

This compound has demonstrated potent and selective degradation of EGFR and exhibits anti-proliferative activity in cancer cell lines.

In Vitro Degradation and Anti-proliferative Activity

The key pharmacological parameters of this compound are summarized in the following table.

ParameterValue
Target Protein Epidermal Growth Factor Receptor (EGFR)
E3 Ligase Ligand Cereblon (CRBN)
DC₅₀ (EGFR Degradation) < 100 nM[1][2][3]
Ki (CRBN-DDB1 binding) 36 nM[1][2][3]
IC₅₀ (Cell Proliferation) < 100 nM (in BaF3 wild-type and EGFR mutant cells)[1][2][3]
Other Degraded Proteins Focal Adhesion Kinase (FAK), Ribosomal S6 Kinase 1 (RSK1)[1][2][3]

Table 2: Pharmacological Properties of this compound.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC EGFR degrader 11 EGFR EGFR (Target Protein) PROTAC->EGFR Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Recruits PROTAC_bound PROTAC CRBN_bound CRBN PROTAC_bound->CRBN_bound EGFR_bound EGFR EGFR_bound->PROTAC_bound PolyUb_EGFR Poly-ubiquitinated EGFR CRBN_bound->PolyUb_EGFR Ubiquitination Ub Ubiquitin Ub->CRBN_bound Proteasome 26S Proteasome PolyUb_EGFR->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_EGFR Degraded Peptides Proteasome->Degraded_EGFR EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK_n ERK ERK->ERK_n AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR_n mTOR mTOR->mTOR_n STAT STAT JAK->STAT STAT_n STAT STAT->STAT_n Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) ERK_n->Gene_Expression mTOR_n->Gene_Expression STAT_n->Gene_Expression Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., H1975, PC-9) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-EGFR, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

References

An In-depth Technical Guide to PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PROTAC EGFR Degrader 11, also identified as Compound B71. It details its mechanism of action, summarizes available quantitative data, and outlines the experimental protocols typically employed for its characterization.

Core Concept: PROTAC-mediated EGFR Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively eliminate the Epidermal Growth Factor Receptor (EGFR) protein. Unlike traditional inhibitors that merely block the protein's function, PROTACs hijack the cell's own protein disposal system to induce the degradation of the target protein.

This is achieved through the molecule's unique structure, which consists of three key components:

  • A ligand for the target protein: This part of the molecule binds specifically to EGFR.

  • A ligand for an E3 ubiquitin ligase: this compound utilizes a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

  • A chemical linker: This flexible chain connects the two ligands, bringing EGFR and the E3 ligase into close proximity.

This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome, the cell's protein degradation machinery. This process effectively removes EGFR from the cell, disrupting its downstream signaling pathways that are often hyperactive in cancer.

Mechanism of Action and Signaling Pathway

This compound's primary function is to induce the degradation of EGFR, a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[1] By degrading EGFR, this PROTAC effectively shuts down these oncogenic signals.

The following diagram illustrates the mechanism of action of this compound:

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound EGFR EGFR This compound->EGFR Binds to EGFR CRBN CRBN E3 Ligase This compound->CRBN Recruits CRBN Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex This compound->Ternary_Complex EGFR->Ternary_Complex CRBN->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_EGFR Degraded EGFR Peptides Proteasome->Degraded_EGFR Degradation Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub_EGFR->Proteasome Recognition

Caption: Mechanism of this compound.

Upon degradation of EGFR, its downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are inhibited. This leads to a reduction in cell proliferation and survival.

The following diagram illustrates the EGFR signaling pathway and the point of intervention by the PROTAC:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PROTAC PROTAC EGFR Degrader 11 PROTAC->EGFR Induces Degradation

Caption: EGFR Signaling Pathway Inhibition.

Quantitative Data Summary

This compound has been evaluated for its biological activity, including its degradation efficiency and anti-proliferative effects. The available data is summarized in the table below.

ParameterValueCell Line(s)Description
DC50 < 100 nM[3][4]BaF3 wild type and EGFR mutantsThe half-maximal degradation concentration; the concentration of the PROTAC required to degrade 50% of the target protein.
IC50 < 100 nM[3][4]BaF3 wild type and EGFR mutantsThe half-maximal inhibitory concentration; the concentration of the PROTAC required to inhibit 50% of a biological process (e.g., cell proliferation).
Ki 36 nM[3][4]N/A (Biochemical Assay)The inhibition constant; a measure of the binding affinity of the PROTAC's E3 ligase ligand to the CRBN-DDB1 complex.

Note: More precise DC50 and IC50 values for this compound (Compound B71) are not publicly available in the reviewed literature.

Experimental Protocols

The characterization of this compound involves several key experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for these experiments.

Western Blot for EGFR Degradation

This protocol is used to quantify the degradation of EGFR in cells treated with the PROTAC.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., BaF3 cells expressing wild-type or mutant EGFR) and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a loading control.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of EGFR degradation relative to the vehicle-treated control.

The following diagram illustrates the workflow for the Western Blot experiment:

A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantification of Degradation) G->H

Caption: Western Blot Experimental Workflow.

Cell Viability Assay

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cell culture reagents

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a dose-response curve.

The following diagram illustrates the logical relationship in a dose-response experiment:

A Increasing Concentration of This compound B Decreased Cell Viability A->B C Determination of IC50 B->C

Caption: Dose-Response Logical Relationship.

Synthesis of this compound

The specific chemical structure and a detailed synthesis protocol for this compound (Compound B71) are not publicly available in the reviewed scientific literature. However, the synthesis of CRBN-recruiting PROTACs generally involves the coupling of an EGFR-targeting moiety and a CRBN ligand (such as thalidomide, lenalidomide, or pomalidomide) via a chemical linker. This is typically achieved through standard organic chemistry reactions, such as amide bond formation.

Conclusion

This compound (Compound B71) is a promising therapeutic agent that induces the degradation of EGFR, a key driver of many cancers. Its ability to eliminate the target protein offers a potential advantage over traditional inhibitors, particularly in overcoming drug resistance. Further research and more detailed public data on its specific characteristics and performance in various preclinical models will be crucial for its continued development.

References

An In-depth Technical Guide to the Discovery and Synthesis of PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PROTAC EGFR Degrader 11, also known as Compound B71. This document is intended for an audience with a strong background in chemistry and biology, particularly in the fields of oncology, drug discovery, and targeted protein degradation.

Introduction to this compound

This compound (Compound B71) is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a Proteolysis Targeting Chimera (PROTAC), it functions by hijacking the cell's natural protein disposal machinery to specifically eliminate EGFR, a key driver in the progression of various cancers. In addition to EGFR, this PROTAC has been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biological Activity

ParameterValueTarget/Cell LineReference
DC50< 100 nMEGFR[1][2]
IC50< 100 nMBaF3 wild type and EGFR mutants[1][2]
Ki36 nMCRBN-DDB1[1][2]

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC49H64ClFN10O7S
CAS Number3034244-71-5

Synthesis

While a detailed, step-by-step synthesis protocol for the final, complex structure of this compound is not publicly available in peer-reviewed literature, a patent (WO2021133809A1) describes the synthesis of a key precursor, l-((3S,4R)-l-(4-aminopyrimidin-2-yl)-3-fluoropiperidin-4-yloxy)propan-2-ol. The synthesis of this intermediate provides insight into the chemical methodologies likely employed in the construction of the final PROTAC molecule.

Synthesis of l-((3S,4R)-l-(4-aminopyrimidin-2-yl)-3-fluoropiperidin-4-yloxy)propan-2-ol (Key Intermediate)

Step 1: Synthesis of (3S,4R)-tert-butyl 3-fluoro-4-(oxiran-2-ylmethoxy)piperidine-l-carboxylate

To a solution of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-l-carboxylate (500mg, 2.28 mmol) in a suitable solvent, is added a base followed by (R)-(-)-epichlorohydrin. The reaction mixture is stirred at room temperature until completion. After workup and purification, the desired product is obtained.

Step 2: Synthesis of l-((3S,4R)-l-tert-butoxycarbonyl-3-fluoropiperidin-4-yloxy)propan-2-ol

The epoxide from the previous step is opened using a suitable nucleophile, such as a methyl Grignard reagent, in the presence of a copper catalyst to yield the corresponding secondary alcohol.

Step 3: Deprotection and Coupling to the Pyrimidine Moiety

The Boc protecting group of the piperidine nitrogen is removed under acidic conditions. The resulting secondary amine is then coupled with a suitable 2-substituted-4-aminopyrimidine, typically via a nucleophilic aromatic substitution reaction, to yield the final intermediate.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize PROTAC EGFR degraders like Compound B71.

Western Blotting for EGFR Degradation

This protocol is a standard method to quantify the degradation of EGFR in cells treated with a PROTAC.

Materials:

  • Cell lines (e.g., BaF3 with wild-type or mutant EGFR)

  • This compound (Compound B71)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-FAK, anti-RSK1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation.

Materials:

  • Cell lines (e.g., BaF3 with wild-type or mutant EGFR)

  • This compound (Compound B71)

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of a PROTAC targeting EGFR.

PROTAC_Mechanism This compound Mechanism of Action cluster_cell Cell PROTAC PROTAC EGFR Degrader 11 Ternary_Complex Ternary Complex (PROTAC-EGFR-E3) PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of EGFR.

Experimental Workflow

The diagram below outlines the general workflow for the discovery and characterization of a PROTAC like EGFR Degrader 11.

PROTAC_Discovery_Workflow PROTAC Discovery and Characterization Workflow start Target Identification (e.g., EGFR) design PROTAC Design (Ligand, Linker, E3 Ligase Ligand) start->design synthesis Chemical Synthesis design->synthesis biochemical_assays Biochemical Assays (e.g., Binding Affinity) synthesis->biochemical_assays cellular_assays Cellular Assays (Degradation, Viability) biochemical_assays->cellular_assays western_blot Western Blot cellular_assays->western_blot cell_viability Cell Viability Assay cellular_assays->cell_viability in_vivo_studies In Vivo Studies (Xenograft Models) cellular_assays->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization lead_optimization->synthesis Iterative Improvement end Clinical Candidate lead_optimization->end

Caption: General workflow for PROTAC development.

References

An In-depth Technical Guide to a Pomalidomide-Based EGFR PROTAC Degrader for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The focus of this document is a specific pomalidomide-based PROTAC, herein referred to as Compound 16, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M). This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying biological processes.

Core Concept: PROTAC-Mediated EGFR Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] A PROTAC consists of two distinct ligands connected by a linker: one binds to the target protein (in this case, EGFR), and the other recruits an E3 ubiquitin ligase (here, CRBN via a pomalidomide ligand).[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its physical removal from the cell, offering a powerful strategy to overcome drug resistance.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the pomalidomide-based EGFR PROTAC, Compound 16. This data highlights its efficacy in terms of kinase inhibition, cytotoxic activity against various cancer cell lines, and its ability to induce EGFR degradation.

Table 1: Kinase Inhibitory Activity of Compound 16 [4]

TargetIC50 (µM)
EGFRWT0.10
EGFRT790M4.02

Table 2: In Vitro Cytotoxic Activity of Compound 16 (IC50 in µM) [4]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.98
HepG-2Hepatocellular Carcinoma4.11
HCT-116Colorectal Carcinoma3.12
A549Non-small Cell Lung Cancer2.13

Table 3: EGFR Degradation Capacity of Compound 16 [4]

ParameterValueConditions
Dmax96%Treatment for 72 hours in tested cell lines

Signaling Pathways and Mechanisms of Action

To understand the context of this PROTAC's activity, it is crucial to visualize the EGFR signaling pathway and the general mechanism of PROTAC-induced protein degradation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR Signaling Pathway.

PROTAC_Mechanism POI EGFR (Target Protein) PROTAC Compound 16 (EGFR-linker-Pomalidomide) POI->PROTAC Ub Ubiquitin E3 CRBN E3 Ligase E3->PROTAC E3->Ub catalyzes PolyUb_POI Poly-ubiquitinated EGFR Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled

Caption: PROTAC Mechanism for EGFR Degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Compound 16.

Synthesis of Pomalidomide-Based EGFR PROTACs (General Procedure)[3]

The synthesis of the target PROTACs, including Compound 16, involves a multi-step process. A key feature is the use of pomalidomide as the E3 ligase-recruiting moiety. The synthesis generally proceeds as follows:

  • Preparation of the Pomalidomide-Linker Moiety: Pomalidomide is functionalized with a linker containing a terminal reactive group, such as a halide or an amine. This is typically achieved through nucleophilic substitution reactions.

  • Synthesis of the EGFR-Targeting Moiety: The EGFR-binding warhead is synthesized with a complementary reactive group to the linker on the pomalidomide moiety.

  • Coupling Reaction: The pomalidomide-linker and the EGFR-targeting moiety are coupled together, often through an amide bond formation or other suitable conjugation chemistry, to yield the final PROTAC molecule.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized by methods like 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxic Activity Assay (MTT Assay)[4]

The anti-proliferative activity of the synthesized PROTACs is evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the PROTAC compounds (typically in a serial dilution) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay (HTRF)[4]

The inhibitory activity of the PROTACs against EGFRWT and EGFRT790M is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Reaction Mixture Preparation: A reaction mixture containing the EGFR kinase (either wild-type or mutant), a suitable substrate (e.g., a biotinylated peptide), and ATP is prepared in a reaction buffer.

  • Compound Addition: The PROTAC compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).

  • Detection: The reaction is stopped, and detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) are added.

  • Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blot for EGFR Degradation[5]

The ability of the PROTACs to induce the degradation of EGFR is assessed by Western blotting.

  • Cell Treatment: Cells (e.g., A549) are treated with various concentrations of the PROTAC for a specified time (e.g., 72 hours). A vehicle control is included.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with a primary antibody specific for EGFR. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The EGFR band intensity is normalized to the loading control. The percentage of remaining EGFR is calculated relative to the vehicle-treated control to determine the extent of degradation.

Experimental Workflow

The following diagram illustrates the logical workflow from the design and synthesis of the pomalidomide-based EGFR PROTAC to its biological evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Design Rational Design: - EGFR Warhead - Pomalidomide (CRBN Ligand) - Linker Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Purification->Cytotoxicity Kinase_Inhibition EGFR Kinase Inhibition Assay (HTRF) Purification->Kinase_Inhibition Degradation EGFR Degradation Assay (Western Blot) Purification->Degradation IC50_cyto Determine IC50 (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_kinase Determine IC50 (Kinase Inhibition) Kinase_Inhibition->IC50_kinase Dmax Determine Dmax (Degradation) Degradation->Dmax

Caption: Experimental Workflow for EGFR PROTAC.

This guide provides a detailed technical overview of a pomalidomide-based EGFR PROTAC, offering valuable insights for researchers and developers in the field of targeted protein degradation. The provided data and protocols serve as a foundation for further investigation and development of novel cancer therapeutics.

References

Understanding the Ternary Complex of a PROTAC EGFR Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This technical guide provides an in-depth exploration of the ternary complex formed by a PROTAC Epidermal Growth Factor Receptor (EGFR) degrader, a critical step in its mechanism of action. While specific comprehensive data for "PROTAC EGFR degrader 11 (Compound B71)" is limited, this guide will utilize data from well-characterized, structurally related gefitinib-based PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, such as MS154, to illustrate the core principles and experimental methodologies.

This compound (also known as Compound B71) is a potent degrader of the Epidermal Growth Factor Receptor (EGFR) with a reported half-maximal degradation concentration (DC50) of less than 100 nM. It functions by binding to the CRBN-DDB1 E3 ubiquitin ligase complex with a binding affinity (Ki) of 36 nM, thereby inducing the degradation of EGFR.[1][2]

Core Mechanism of Action: The PROTAC-Mediated Degradation Pathway

The fundamental mechanism of an EGFR PROTAC involves the formation of a transient ternary complex, bringing together the EGFR target protein and an E3 ubiquitin ligase, facilitated by the bifunctional PROTAC molecule. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for subsequent degradation by the 26S proteasome.

The key steps are as follows:

  • Binary Complex Formation: The PROTAC, with its two distinct warheads, can independently bind to either the EGFR protein or the E3 ligase (in this case, CRBN), forming two separate binary complexes.

  • Ternary Complex Formation: The crucial step where the PROTAC simultaneously binds to both EGFR and CRBN, forming a transient EGFR-PROTAC-CRBN ternary complex. The stability and conformation of this complex are critical for degradation efficiency.

  • Ubiquitination of EGFR: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of EGFR.

  • Proteasomal Degradation: The polyubiquitinated EGFR is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional EGFR proteins.[3]

PROTAC Mechanism of Action cluster_binding 1. Binding & Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling PROTAC PROTAC (EGFR Degrader 11) Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_EGFR Polyubiquitinated EGFR Ternary_Complex->Ub_EGFR E1, E2, Ub Ub Ubiquitin Proteasome 26S Proteasome Ub_EGFR->Proteasome Degraded_EGFR Degraded Peptides Proteasome->Degraded_EGFR

PROTAC-mediated degradation of EGFR.

Quantitative Data on Gefitinib-Based CRBN-Recruiting EGFR Degraders

To provide a quantitative understanding, this section summarizes key data from well-characterized gefitinib-based CRBN-recruiting EGFR PROTACs, which serve as excellent surrogates for understanding the properties of degraders like "EGFR degrader 11".

Table 1: Binary Binding Affinities (Kd)
CompoundTarget ProteinBinding Affinity (Kd, nM)Reference
Gefitinib EGFR WT1.1 ± 2[4]
EGFR L858R0.8 ± 2[4]
MS154 (Compound 10) EGFR WT1.8 ± 4[4]
EGFR L858R3.8 ± 5[4]
MS9427 (Compound 72) EGFR WT7.1 ± 3.1[5]
EGFR L858R4.3 ± 1.4[5]
Table 2: Cellular Degradation Potency (DC50) and Efficacy (Dmax)
CompoundCell LineTarget EGFR MutantDC50 (nM)Dmax (%)Treatment Time (h)Reference
MS154 (Compound 10) HCC-827Exon 19 Del11>9516[4][6]
H3255L858R25>9516[4][6]
Compound 14 HCC-827Exon 19 Del0.26~8524[6]
Ba/F3L858R20.57>8024[6]
Table 3: Cellular Proliferation Inhibition (IC50)
CompoundCell LineIC50 (nM)Treatment Time (h)Reference
Compound 14 HCC-8274.9196

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy and mechanism. Below are protocols for key experiments cited in the characterization of EGFR degraders.

Western Blotting for EGFR Degradation

Objective: To quantify the reduction in EGFR protein levels following PROTAC treatment and determine DC50 and Dmax values.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCC-827 for EGFR del19 or NCI-H1975 for EGFR L858R/T790M) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR (e.g., rabbit anti-EGFR) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. Calculate DC50 and Dmax by plotting the normalized EGFR levels against the log of the PROTAC concentration.[3]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the EGFR PROTAC on cancer cell proliferation and viability and determine the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the EGFR PROTAC for a specified period (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Biophysical Assays for Ternary Complex Characterization

Objective: To quantify the binding affinities of the PROTAC to its target and E3 ligase, and to determine the cooperativity of ternary complex formation.

Isothermal Titration Calorimetry (ITC):

  • Principle: Measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Protocol for Cooperativity:

    • Determine the binary binding affinity of the PROTAC to CRBN (Kd1).

    • Determine the binary binding affinity of the PROTAC to EGFR (Kd2).

    • Titrate the PROTAC into a solution containing EGFR pre-saturated with CRBN (or vice versa) to measure the ternary complex binding affinity (Kd,ternary).

    • Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary . An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Surface Plasmon Resonance (SPR):

  • Principle: A label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time, providing kinetic data (kon and koff) and binding affinity (Kd).

  • Protocol for Ternary Complex Kinetics:

    • Immobilize one of the proteins (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.

    • Inject a solution of the PROTAC alone to measure the binary interaction kinetics with CRBN.

    • Inject a solution of the PROTAC pre-incubated with a saturating concentration of EGFR to measure the ternary complex formation and dissociation kinetics.

    • Analyze the sensorgrams to determine the kinetic parameters and calculate the cooperativity.

Signaling Pathways and Experimental Workflow Visualization

The degradation of EGFR by a PROTAC leads to the downregulation of key oncogenic signaling pathways. The experimental workflow for characterizing an EGFR degrader follows a logical progression from biochemical binding to cellular effects.

Inhibition of downstream signaling by EGFR degradation.

Experimental Workflow for PROTAC Characterization A Biochemical & Biophysical Assays B Binary Binding Affinity (PROTAC to EGFR & CRBN) - ITC, SPR A->B C Ternary Complex Formation - ITC, SPR, AlphaLISA - Determine Cooperativity (α) B->C E EGFR Degradation Assay - Western Blot - Determine DC50 & Dmax C->E Informs D Cellular Assays D->E F Downstream Pathway Analysis - Western Blot for p-AKT, p-ERK E->F G Cell Viability/Proliferation Assay - MTT, XTT - Determine IC50 F->G H In Vivo Efficacy Studies (Xenograft Models) G->H Leads to

Workflow for validating an EGFR PROTAC degrader.

References

PROTAC EGFR Degrader 11: A Technical Guide for Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of targeted therapies, particularly those aimed at the Epidermal Growth Factor Receptor (EGFR). However, the emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs) remains a critical challenge.[1][2][3] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance by inducing the targeted degradation of proteins of interest.[2][4][5] This technical guide focuses on a specific EGFR-targeting PROTAC, designated as PROTAC EGFR degrader 11 (also known as Compound B71), providing a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols for its application in NSCLC research.

Introduction to PROTAC Technology and EGFR Targeting

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][6][7] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8][9] Unlike traditional inhibitors that merely block the function of a protein, PROTACs eliminate the protein entirely, offering a potential advantage in overcoming resistance mechanisms.[7]

In NSCLC, activating mutations in EGFR are key oncogenic drivers.[10][11] While EGFR TKIs have shown significant clinical benefit, acquired resistance, often through secondary mutations like T790M and C797S, limits their long-term efficacy.[1][3] PROTACs that target EGFR for degradation offer a promising strategy to eliminate both wild-type and mutant forms of the receptor, thereby addressing TKI resistance.[1]

This compound: Mechanism of Action

This compound is a specific PROTAC designed to induce the degradation of EGFR. It utilizes a ligand that binds to EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[12][13] The formation of the EGFR-PROTAC-CRBN ternary complex initiates the ubiquitination and subsequent proteasomal degradation of the EGFR protein. Researchers have explored the selective degradation of mutant EGFR over wild-type (WT) EGFR, with studies suggesting that the stability and dissociation kinetics of the ternary complex play a crucial role in this selectivity.[2]

Below is a diagram illustrating the general mechanism of action for a PROTAC, which is applicable to this compound.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC EGFR Degrader 11 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds to EGFR and CRBN EGFR EGFR (Target Protein) EGFR->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ubiquitinated_EGFR Ubiquitinated EGFR Ternary_Complex->Ubiquitinated_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_EGFR->Proteasome Enters for Degradation Proteasome->PROTAC PROTAC is recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Peptides

Caption: Mechanism of action of this compound.

Quantitative Data for this compound

The efficacy of this compound is quantified by its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the IC50 indicates the concentration needed to inhibit a biological process (e.g., cell proliferation) by 50%.

Parameter Cell Line EGFR Status Value Reference
DC50 -EGFR<100 nM[12][13]
IC50 BaF3Wild-Type<100 nM[12][13]
IC50 BaF3EGFR Mutants<100 nM[12][13]
Ki CRBN-DDB1-36 nM[12][13]

Note: This table summarizes publicly available data. More specific DC50 and IC50 values for different NSCLC cell lines with various EGFR mutations would require further dedicated studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in NSCLC research.

Cell Culture
  • Cell Lines: A panel of NSCLC cell lines with different EGFR statuses should be used, for example:

    • HCC827, PC-9: EGFR exon 19 deletion (sensitive to TKIs)

    • H1975: EGFR L858R and T790M mutations (resistant to first-generation TKIs)

    • A549: EGFR wild-type

  • Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for EGFR Degradation

This protocol is used to quantify the degradation of EGFR protein following treatment with this compound.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control to determine the percentage of EGFR degradation relative to the vehicle control.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Seeding & Treatment (Varying concentrations of PROTAC 11) B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (Quantify Degradation) G->H

Caption: Experimental workflow for Western Blotting.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation and viability of NSCLC cells.

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

EGFR activation triggers several downstream signaling cascades that promote cell proliferation, survival, and invasion.[10][11][14] The primary pathways include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. Degradation of EGFR by this compound is expected to inhibit these downstream signals.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling and Inhibition by PROTAC 11 cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Degradation Degradation EGFR->Degradation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC11 PROTAC EGFR Degrader 11 PROTAC11->EGFR Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for PROTAC 11.

To confirm the inhibition of downstream signaling, Western blotting can be performed as described in section 4.2, using primary antibodies against the phosphorylated (activated) forms of key signaling proteins, such as p-AKT and p-ERK.

Conclusion

This compound represents a promising tool for NSCLC research, particularly in the context of overcoming TKI resistance. Its ability to induce the degradation of EGFR offers a distinct advantage over traditional inhibitors. The protocols and data presented in this guide provide a framework for researchers to effectively utilize and evaluate this novel compound in their studies. Further investigations into its selectivity for mutant EGFR, in vivo efficacy, and pharmacokinetic properties will be crucial for its potential translation into a therapeutic agent.

References

In Vitro Biological Activity of PROTAC EGFR Degrader 11: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro biological activity of PROTAC EGFR degrader 11, also identified as Compound B71. This document collates available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and mechanisms to offer a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Biological Activity

This compound is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It achieves this by simultaneously binding to EGFR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR. The in vitro activity of this degrader is summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition
ParameterTarget/Cell LineValue
DC₅₀ EGFR< 100 nM[1][2]
IC₅₀ BaF3 (Wild-Type and EGFR mutants) Proliferation< 100 nM[1][2]
  • DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to induce 50% degradation of the target protein.

  • IC₅₀ (Inhibitory Concentration 50): The concentration of the degrader required to inhibit 50% of a biological process, in this case, cell proliferation.

Table 2: E3 Ligase Binding and Off-Target Degradation
ParameterTargetValue
Kᵢ CRBN-DDB136 nM[1][2]
Additional Degraded Proteins Focal Adhesion Kinase (FAK), RSK1Not Quantified[1][2]
  • Kᵢ (Inhibition Constant): An indication of the binding affinity of the degrader to the CRBN-DDB1 complex, a component of the E3 ubiquitin ligase machinery.

Signaling Pathways and Mechanism of Action

To understand the context of this compound's activity, it is crucial to visualize the EGFR signaling pathway it modulates and the general mechanism by which PROTACs operate.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathway leading to cell proliferation and survival.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC This compound EGFR EGFR (Target Protein) PROTAC->EGFR CRBN CRBN (E3 Ligase) PROTAC->CRBN Ternary Ternary Complex (EGFR-PROTAC-CRBN) PROTAC->Ternary EGFR->Ternary CRBN->Ternary Ternary->PROTAC Release & Recycling Ub_EGFR Polyubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment of Ubiquitin Machinery Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols

The following are representative protocols for assessing the in vitro activity of PROTAC EGFR degraders, based on methodologies reported for similar compounds.

Cell Culture
  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with relevant EGFR mutations (e.g., HCC827 with delE746-A750, H1975 with L858R/T790M) or Ba/F3 murine pro-B cells engineered to express wild-type or mutant human EGFR.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For Ba/F3 cells, the medium is also supplemented with IL-3 for parental line maintenance, while EGFR-expressing lines are cultured in the presence of EGF.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This assay is used to quantify the extent of EGFR degradation upon treatment with the PROTAC.

Western_Blot_Workflow A 1. Cell Seeding & Treatment (e.g., 24h treatment with This compound) B 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (overnight at 4°C) - Anti-EGFR - Anti-pEGFR - Anti-FAK - Anti-RSK1 - Anti-GAPDH (loading control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescence Detection (ECL substrate) H->I J 10. Imaging & Densitometry (Quantify band intensity) I->J

Caption: Standard workflow for Western Blot analysis of protein degradation.

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Lysis and Quantification: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EGFR, p-EGFR, FAK, RSK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of protein remaining relative to a vehicle-treated control to determine the DC₅₀.

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding: Seed cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 or 96 hours).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the signal to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.

E3 Ligase Binding Assay (e.g., TR-FRET)

This assay confirms the binding of the PROTAC to its intended E3 ligase component, CRBN.

  • Reagents: Recombinant CRBN-DDB1 protein, a fluorescently-labeled CRBN ligand (tracer), and the PROTAC compound.

  • Assay Procedure: In a suitable assay plate, combine the CRBN-DDB1 protein and the fluorescent tracer. Add serial dilutions of this compound.

  • Incubation and Reading: Incubate the plate to allow the binding to reach equilibrium. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Analysis: The PROTAC will compete with the tracer for binding to CRBN, leading to a decrease in the TR-FRET signal. The Kᵢ value is calculated from the IC₅₀ of this displacement curve.

References

PROTAC EGFR degrader 11 datasheet and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC EGFR Degrader 11, also identified as Compound B71. This molecule is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document consolidates available data on its biochemical properties, supplier information, and the general experimental protocols relevant to its evaluation.

Core Data Summary

This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of EGFR.[1] In addition to EGFR, it has been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).[1][2]

Physicochemical and Biological Properties
PropertyValueSource
Synonyms Compound B71[1][2]
Molecular Formula C₄₉H₆₄ClFN₁₀O₇SImmunomart
CAS Number 3034244-71-5Immunomart
Degradation Target(s) EGFR, FAK, RSK1[1][2]
E3 Ligase Binder CRBN[1][2]
DC₅₀ (EGFR) <100 nM[1][2]
IC₅₀ (Cell Proliferation) <100 nM (in BaF3 wild type and EGFR mutants)[1][2]
Kᵢ (for CRBN-DDB1) 36 nM[1][2]

Mechanism of Action: EGFR Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule forms a ternary complex between the target protein (EGFR) and the E3 ubiquitin ligase (CRBN). This proximity facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the 26S proteasome. This event-driven mechanism differs from traditional inhibitors that only block the protein's function.

cluster_0 PROTAC-mediated Degradation PROTAC PROTAC EGFR Degrader 11 Ternary EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds EGFR EGFR EGFR->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruited Ub_EGFR Poly-ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-induced EGFR degradation.

Downstream Signaling Consequences

By degrading EGFR, this PROTAC effectively abrogates downstream signaling pathways critical for cancer cell proliferation and survival. The EGFR signaling cascade involves multiple key pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.

cluster_pathways Downstream Signaling Pathways cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC PROTAC EGFR Degrader 11 Degradation Degradation PROTAC->Degradation Degradation->EGFR BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

Caption: EGFR downstream signaling pathways blocked by PROTAC-mediated degradation.

Experimental Protocols

While specific protocols for this compound are not publicly available in primary literature, the following are generalized, standard methodologies for characterizing an EGFR-targeting PROTAC.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation.

  • Cell Lines: Cancer cell lines with varying EGFR mutation statuses (e.g., HCC827 for Del19, H1975 for L858R/T790M).

  • Method:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance.

    • Normalize the data to vehicle-treated controls (e.g., DMSO) and calculate the IC₅₀ value using non-linear regression.

Western Blot for Protein Degradation

This experiment directly measures the degradation of target proteins.

  • Method:

    • Plate cells and treat with various concentrations of the PROTAC for a set time (e.g., 24 hours). For time-course experiments, use a fixed concentration and vary the treatment duration.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against EGFR, p-EGFR, FAK, RSK1, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

    • Quantify band intensity to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Ubiquitination Assay

This assay confirms that degradation is mediated by the ubiquitin-proteasome system.

  • Method:

    • Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132).

    • Lyse the cells and perform an immunoprecipitation (IP) for EGFR.

    • Run the immunoprecipitated samples on a Western blot and probe with an anti-ubiquitin antibody. An accumulation of poly-ubiquitinated EGFR in the presence of MG132 confirms the mechanism.

cluster_workflow Experimental Workflow for PROTAC Characterization start Cell Culture treatment Treat with PROTAC Degrader 11 start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability lysis Cell Lysis & Protein Quantification treatment->lysis end_ic50 Determine IC₅₀ viability->end_ic50 wb Western Blot (EGFR, p-EGFR, FAK, etc.) lysis->wb ip Immunoprecipitation (for Ubiquitination Assay) lysis->ip end_dc50 Determine DC₅₀ wb->end_dc50 end_mech Confirm Mechanism wb->end_mech ip->wb Probe for Ubiquitin

Caption: General experimental workflow for characterizing an EGFR PROTAC.

Supplier Information

This compound (Compound B71) is available from various chemical suppliers for research purposes.

  • MedchemExpress

  • Immunomart

  • Cenmed

Disclaimer: All products are for Research Use Only.

References

Methodological & Application

Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a pivotal regulator of key cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant EGFR activity, due to mutation or overexpression, is a well-established driver of various human malignancies, particularly non-small-cell lung cancer (NSCLC).[3][4] While small-molecule tyrosine kinase inhibitors (TKIs) have been a cornerstone of therapy, acquired resistance remains a significant clinical challenge.[5]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic strategy that shifts from an occupancy-driven to an event-driven mechanism.[3][6] These heterobifunctional molecules co-opt the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to induce the degradation of a specific target protein.[6] PROTAC EGFR degrader 11 (also known as Compound B71) is one such molecule, designed to link EGFR to the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the selective degradation of EGFR.[7][8]

This application note provides detailed protocols for essential cell-based assays to characterize the activity of this compound: a Western blot assay to directly measure protein degradation and a cell viability assay to assess the downstream functional consequences.

Principle of Technology

EGFR Signaling Pathway

EGFR activation by ligands like Epidermal Growth Factor (EGF) initiates receptor dimerization and autophosphorylation of tyrosine residues.[9][10] This creates docking sites for adaptor proteins, which in turn activate critical downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell growth and survival.[9][10][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Figure 1: Simplified EGFR Signaling Pathway.
PROTAC Mechanism of Action

This compound is composed of a ligand that binds to EGFR, a linker, and a ligand that recruits the CRBN E3 ligase. This induces the formation of a ternary complex (EGFR-PROTAC-CRBN), bringing EGFR into proximity with the E3 ligase machinery. The E3 ligase then tags EGFR with ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome.[6][12]

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation PROTAC PROTAC EGFR Degrader 11 EGFR EGFR (Target Protein) PROTAC->EGFR CRBN CRBN (E3 Ligase) PROTAC->CRBN Ub_EGFR Poly-Ubiquitinated EGFR CRBN->Ub_EGFR   Tags EGFR with Ubiquitin Proteasome Proteasome Ub_EGFR->Proteasome   Targeted for Degradation Ub Ubiquitin Ub->Ub_EGFR Fragments Peptide Fragments Proteasome->Fragments

Figure 2: PROTAC Mechanism for EGFR Degradation.

Experimental Protocols

Protocol 1: Assessment of EGFR Degradation by Western Blot

Western blotting is the definitive method for quantifying the reduction of a target protein following PROTAC treatment, allowing for the determination of the half-maximal degradation concentration (DC₅₀).[13]

Materials

  • Cell Line: HCC827 (EGFR del19) or other suitable cancer cell line with high EGFR expression.

  • Reagents: this compound, DMSO (vehicle), complete growth medium, ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9][14]

  • Protein Assay: BCA or Bradford assay kit.[9]

  • SDS-PAGE: Polyacrylamide gels (e.g., 4-12% gradient), running buffer, Laemmli sample buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer.[9]

  • Blocking: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

  • Antibodies: Primary antibodies (anti-EGFR, anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibody.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.[14]

WB_Workflow start Start step1 1. Cell Seeding & Culture (e.g., HCC827 cells to 70-80% confluency) start->step1 step2 2. PROTAC Treatment (Varying concentrations of Degrader 11 vs. Vehicle) step1->step2 step3 3. Cell Lysis (Harvest cells in RIPA buffer on ice) step2->step3 step4 4. Protein Quantification (BCA or Bradford Assay) step3->step4 step5 5. SDS-PAGE (Separate proteins by molecular weight) step4->step5 step6 6. Membrane Transfer (Transfer proteins to PVDF membrane) step5->step6 step7 7. Immunoblotting (Block, then probe with primary and secondary antibodies) step6->step7 step8 8. Detection & Imaging (Apply ECL substrate and capture signal) step7->step8 step9 9. Data Analysis (Densitometry; normalize EGFR to loading control) step8->step9 end_node End (Determine DC₅₀) step9->end_node

Figure 3: Western Blot Experimental Workflow.

Methodology

  • Cell Culture: Seed HCC827 cells in 6-well plates and culture until they reach 70-80% confluency.[13]

  • PROTAC Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well, scrape the cells, and collect the lysate.[9] Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9][14] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until the dye front reaches the bottom.[9]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer is recommended for a large protein like EGFR (~175 kDa).[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

    • Incubate with primary antibody against total EGFR (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[14]

  • Analysis: Quantify band intensities using densitometry software. Normalize the EGFR signal to the loading control (β-actin or GAPDH).[13] Calculate the percentage of EGFR remaining relative to the vehicle control to determine the DC₅₀ value.

Protocol 2: Assessment of Cell Viability

Cell viability assays measure the impact of EGFR degradation on cell proliferation and survival, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀). ATP-based assays are highly sensitive and measure the metabolic health of the cell population.[15][16]

Materials

  • Cell Line: HCC827 or other relevant cancer cell line.

  • Reagents: this compound, DMSO, complete growth medium.

  • Assay Kit: Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

  • Equipment: Opaque-walled 96-well plates suitable for luminescence, multi-mode plate reader.

Methodology

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of this compound. Add the compound to the wells (in triplicate) to achieve final concentrations ranging from picomolar to micromolar. Include vehicle-only (DMSO) and media-only (background) control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes.

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis:

    • Subtract the average background luminescence (media-only wells) from all other measurements.

    • Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control signal (% Viability).

    • Plot the % Viability against the log-transformed drug concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated to facilitate analysis and comparison.

Table 1: Example Data for EGFR Degradation Analysis This table shows representative data from a Western blot experiment used to calculate the DC₅₀.

Treatment GroupConcentration (nM)Normalized EGFR Intensity% EGFR Remaining (vs. Vehicle)
Vehicle Control01.00100%
Degrader 1110.8585%
Degrader 11100.5252%
Degrader 1125 0.49 49% (DC₅₀ ≈ 25 nM)
Degrader 111000.1515%
Degrader 1110000.088% (Dₘₐₓ ≈ 92%)

Table 2: Example Data for Cell Viability Analysis This table shows representative data from a cell viability assay used to calculate the IC₅₀.

Treatment GroupConcentration (nM)Average Luminescence% Viability (vs. Vehicle)
Vehicle Control0850,000100%
Degrader 111780,50091.8%
Degrader 1110552,50065.0%
Degrader 1145 429,250 50.5% (IC₅₀ ≈ 45 nM)
Degrader 11100212,50025.0%
Degrader 11100093,50011.0%

Interpretation

  • DC₅₀ (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher degradation potency.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of the PROTAC that reduces cell viability by 50%. A lower IC₅₀ indicates greater anti-proliferative potency.

By correlating the DC₅₀ and IC₅₀ values, researchers can establish a clear link between the degradation of EGFR and the resulting anti-cancer effect in the treated cell line.

References

Application Notes and Protocols for PROTAC EGFR Degrader 11 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein frequently implicated in the growth and survival of various cancer types. While EGFR inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.

PROTAC EGFR degrader 11 is a heterobifunctional molecule designed to target EGFR for degradation. It achieves this by simultaneously binding to EGFR and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EGFR. This application note provides detailed protocols for the use of this compound in cancer cell lines, covering essential experiments to characterize its activity, from inducing protein degradation to assessing its impact on cell viability and target engagement.

Mechanism of Action

This compound functions by forming a ternary complex between EGFR and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to EGFR, marking it for recognition and degradation by the 26S proteasome. The degradation of EGFR disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.

Data Presentation

The following tables summarize the key quantitative parameters for this compound and provide a comparative overview with other exemplary EGFR PROTACs in non-small-cell lung cancer (NSCLC) cell lines.

Table 1: Key Parameters for this compound

ParameterValueDescription
DC50 < 100 nMConcentration for 50% degradation of EGFR.
IC50 < 100 nMConcentration for 50% inhibition of cell proliferation in BaF3 wild type and EGFR mutant cells.[1][2]
CRBN Ki 36 nMBinding affinity to the Cereblon E3 ligase.[1][2]
Degraded Proteins EGFR, FAK, RSK1Proteins shown to be degraded by this PROTAC.[1][2]

Table 2: Exemplary Degradation and Anti-proliferative Activities of other EGFR PROTACs in NSCLC Cell Lines

PROTACCell LineEGFR MutationDC50 (nM)Dmax (%)IC50 (nM)E3 Ligase
Compound 14 HCC827delE746_A7500.26>90%4.91 (96h)CRBN
Compound 14 Ba/F3L858R20.57>90%N/ACRBN
MS39 HCC-827delE746_A7505.0>95%N/AVHL
MS39 H3255L858R3.3>95%N/AVHL
Compound 13 HCC-827delE746_A7503.5791%6VHL
SIAIS164018 H1975L858R/T790M100N/A42CRBN
C6 H1975-TML858R/T790M/C797S10.2>95%10.3VHL

Experimental Protocols

Assessment of EGFR Degradation by Western Blot

This protocol details the steps to quantify the degradation of EGFR in cancer cell lines following treatment with this compound.

a. Cell Culture and Treatment

  • Seed cancer cells (e.g., HCC827, H1975, A549) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a dilution series of this compound in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis

  • After incubation, place the plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

c. Protein Quantification and Sample Preparation

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

d. SDS-PAGE and Western Blotting

  • Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again as in step 5.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

e. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the EGFR band intensity to the corresponding loading control.

  • Calculate the percentage of remaining EGFR relative to the vehicle-treated control.

  • Plot the percentage of EGFR remaining against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of cancer cell lines using a luminescence-based ATP assay (e.g., CellTiter-Glo®).

a. Cell Seeding

  • Seed cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate overnight to allow for cell attachment.

b. PROTAC Treatment

  • Prepare a serial dilution of this compound in culture medium.

  • Add the diluted PROTAC to the wells in triplicate. Include a vehicle control and a no-cell control (medium only).

  • Incubate the plate for 72-96 hours at 37°C with 5% CO2.

c. Assay Procedure

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

d. Data Analysis

  • Subtract the average luminescence of the no-cell control from all other values.

  • Normalize the data by setting the vehicle control as 100% viability.

  • Plot the normalized viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of the PROTAC to EGFR within the cell. The principle is that ligand binding can alter the thermal stability of the target protein.

a. Cell Treatment and Heating

  • Culture cells to 80-90% confluency in a T175 flask.

  • Treat the cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.

  • Harvest the cells and resuspend them in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

b. Protein Extraction

  • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Transfer the supernatant to new tubes.

c. Analysis

  • Analyze the soluble protein fraction by Western blot as described in Protocol 1.

  • The amount of soluble EGFR at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization PROTAC_Mechanism This compound Mechanism of Action PROTAC PROTAC EGFR Degrader 11 EGFR EGFR (Target Protein) PROTAC->EGFR CRBN CRBN (E3 Ligase) PROTAC->CRBN Ternary_Complex Ternary Complex (EGFR-PROTAC-CRBN) EGFR->Ternary_Complex CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_EGFR->Proteasome Degradation Degradation Products Proteasome->Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_assays Assays cluster_data Data Analysis Start Start Cell_Culture 1. Cancer Cell Culture (e.g., HCC827, H1975) Start->Cell_Culture PROTAC_Treatment 2. Treatment with This compound Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (EGFR Degradation) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) PROTAC_Treatment->Viability_Assay CETSA CETSA (Target Engagement) PROTAC_Treatment->CETSA DC50_Dmax Calculate DC50 & Dmax Western_Blot->DC50_Dmax IC50 Calculate IC50 Viability_Assay->IC50 Melt_Curve Analyze Melt Curve Shift CETSA->Melt_Curve End End DC50_Dmax->End IC50->End Melt_Curve->End

References

Application Notes: Western Blot Protocol for Monitoring EGFR Degradation by PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their function.[1] This is achieved through a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various cancers, and its dysregulation is a key driver of tumor progression.[2] PROTAC EGFR degrader 11 is a novel compound designed to specifically induce the degradation of EGFR.[3][4]

Western blotting is a fundamental technique for quantifying the efficacy of PROTACs by directly measuring the reduction in target protein levels.[2] This application note provides a detailed protocol for performing a western blot to assess the degradation of EGFR in cancer cell lines following treatment with this compound. Accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is crucial for evaluating the potency and efficacy of this degrader.[2]

Signaling Pathway and Mechanism of Action

To understand the experimental context, it is essential to visualize the EGFR signaling pathway and the mechanism of action for PROTACs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Simplified EGFR Signaling Pathway.

PROTAC_Mechanism PROTAC PROTAC EGFR Degrader 11 EGFR EGFR (Target Protein) PROTAC->EGFR CRBN CRBN (E3 Ligase) PROTAC->CRBN Ternary_Complex Ternary Complex (EGFR-PROTAC-CRBN) EGFR->Ternary_Complex CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC Mechanism for EGFR Degradation.

Quantitative Data Summary

The following table summarizes representative quantitative data for exemplary EGFR PROTACs from published studies, demonstrating their degradation capabilities in various non-small-cell lung cancer (NSCLC) cell lines.[5][6][7] This data is intended to provide a comparative context for results obtained with this compound.

PROTAC CompoundCell LineTarget EGFR MutantDC50 (nM)Dmax (%)Reference
Compound 14HCC827Del190.26>90[5][7]
Compound 14Ba/F3L858R20.57>90[5][7]
Compound 6HCC-827Del195.0>95[6]
Compound 6H3255L858R3.3>95[6]
Compound 10HCC-827Del1911>95[6]
Compound 10H3255L858R25>95[6]
MS39HCC-827Del195.0N/A[7]
MS154HCC-827Del1911N/A[7]

Experimental Workflow

The overall workflow involves cell culture, treatment with the PROTAC, preparation of cell lysates, and subsequent analysis by Western blot.[2]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis Cell_Culture 1. Cell Culture (e.g., HCC-827) PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-EGFR, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Imaging 11. Imaging Detection->Imaging Data_Analysis 12. Data Analysis (Densitometry) Imaging->Data_Analysis

Caption: Western Blot Workflow.

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a western blot to quantify the degradation of EGFR.

Materials and Reagents
  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with known EGFR status (e.g., HCC-827, H3255).[2]

  • PROTAC: this compound (ensure appropriate solvent, e.g., DMSO).

  • Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

  • Buffers and Solutions:

    • Ice-cold Phosphate-Buffered Saline (PBS).[2]

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

    • BCA Protein Assay Kit.[1]

    • 4X Laemmli sample buffer.[2]

    • SDS-PAGE gels (e.g., 4-12% gradient gels).[8]

    • Transfer buffer (with 10-20% methanol, and optionally up to 0.1% SDS for large proteins like EGFR).[9]

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]

    • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).[1]

  • Antibodies:

    • Primary Antibodies: Rabbit anti-EGFR (e.g., 1:1000 dilution), Mouse anti-β-actin or anti-GAPDH (e.g., 1:5000 dilution) as a loading control.[2]

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG (e.g., 1:5000 dilution).[2]

  • Detection Reagents: Enhanced Chemiluminescence (ECL) substrate.[2]

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).[2]

    • 6-well plates.[2]

    • Ice bath and pre-chilled microcentrifuge tubes.[2][8]

    • Cell scraper.[2]

    • Microcentrifuge (refrigerated).[2]

    • SDS-PAGE and western blot apparatus.[1]

    • PVDF membrane.[9]

    • Digital imaging system for chemiluminescence.[2]

    • Densitometry software (e.g., ImageJ).[2]

Procedure

1. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HCC-827) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]

  • Incubation: Culture cells overnight in complete growth medium under standard conditions (37°C, 5% CO2).[2]

  • PROTAC Treatment:

    • For a dose-response experiment, aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM).[2]

    • Include a vehicle control (e.g., 0.1% DMSO).[2]

    • Incubate for the desired time period (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification

  • Wash: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[2]

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with inhibitors) to each well.[2][8]

  • Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[2]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[1]

3. SDS-PAGE and Western Blotting

  • Sample Preparation: Normalize the protein concentration of all samples. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2][8]

  • Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for large proteins like EGFR (~175 kDa).[8][9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-EGFR and anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[2]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.[2]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[2]

4. Detection and Data Analysis

  • Detection: Apply an ECL substrate to the membrane according to the manufacturer's protocol.[2]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range of detection.[1][2]

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[2]

    • Normalize the EGFR band intensity to the corresponding loading control (β-actin or GAPDH) band intensity for each sample.[2]

    • Calculate the percentage of remaining EGFR relative to the vehicle-treated control for each PROTAC concentration.[2]

    • Plot the percentage of remaining EGFR against the log of the PROTAC concentration and use a non-linear regression model to calculate the DC50 and Dmax values.[2]

References

Application Notes and Protocols for Determining DC50 and IC50 of PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in targeted drug discovery, offering the potential to overcome resistance mechanisms associated with traditional small molecule inhibitors. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and experimental protocols for the characterization of PROTAC EGFR degrader 11 , also known as Compound B71 . This PROTAC is designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. This compound utilizes the Cereblon (CRBN) E3 ligase to mediate the degradation of EGFR. In addition to EGFR, it has been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase (RSK1).[1][2][3][4][5]

These protocols outline the necessary steps to determine the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell models.

Data Presentation

The following table summarizes the known quantitative data for this compound.

ParameterValueTarget/System
DC50 < 100 nMEGFR Degradation
IC50 < 100 nMInhibition of proliferation in BaF3 wild type and EGFR mutant cells
Ki 36 nMBinding to CRBN-DDB1
Additional Degraded Proteins -FAK, RSK1

Signaling Pathways and Mechanism of Action

To understand the biological context of this compound, it is essential to visualize the EGFR signaling pathway and the mechanism of action of a PROTAC.

EGFR Signaling Pathway

EGFR is a key regulator of cellular processes such as proliferation, survival, and differentiation. Its activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

EGFR signaling cascade activation.
This compound Mechanism of Action

This compound acts by forming a ternary complex between EGFR and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation EGFR EGFR (Target Protein) EGFR_PROTAC EGFR-PROTAC EGFR->EGFR_PROTAC PROTAC PROTAC EGFR Degrader 11 PROTAC->EGFR_PROTAC CRBN CRBN E3 Ligase Ternary EGFR-PROTAC-CRBN CRBN->Ternary EGFR_PROTAC->Ternary Ternary->PROTAC Recycled Ternary->CRBN Recycled Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ub_EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Peptides Degraded EGFR (Peptides) Proteasome->Peptides Degradation

PROTAC-mediated degradation of EGFR.

Experimental Protocols

The following protocols provide a general framework for determining the DC50 and IC50 of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Determination of DC50 by Western Blotting

This protocol describes how to measure the degradation of EGFR in a cancer cell line treated with this compound.

Materials:

  • Cancer cell line expressing EGFR (e.g., A431, HCC827, or NCI-H1975)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR and anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Experimental Workflow:

DC50_Workflow A 1. Cell Seeding (6-well plate) B 2. PROTAC Treatment (Dose-response, 24h) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blot (SDS-PAGE, Transfer) D->E F 6. Immunodetection (Antibodies, ECL) E->F G 7. Data Analysis (Densitometry, Curve Fitting) F->G H DC50 Value G->H

Workflow for DC50 determination.

Procedure:

  • Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Incubate overnight at 37°C with 5% CO2.

  • PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%). Replace the culture medium with the prepared drug solutions and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EGFR and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the EGFR band intensity to the loading control.

    • Calculate the percentage of EGFR remaining relative to the vehicle control.

    • Plot the percentage of remaining EGFR against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Protocol 2: Determination of IC50 by Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., BaF3 with wild type or mutant EGFR)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Experimental Workflow:

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. PROTAC Treatment (Dose-response, 72h) A->B C 3. MTT Addition (4 hours incubation) B->C D 4. Formazan Solubilization C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (Normalization, Curve Fitting) E->F G IC50 Value F->G

Workflow for IC50 determination.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • PROTAC Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%). Add the drug solutions to the wells and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the characterization of this compound. By determining the DC50 and IC50 values, researchers can effectively assess the potency of this molecule in degrading EGFR and inhibiting cancer cell proliferation. The provided diagrams offer a visual representation of the underlying biological pathways, aiding in the interpretation of experimental results. It is crucial to note that optimization of these protocols for specific experimental setups is recommended to ensure accurate and reproducible data.

References

Application Notes and Protocols for In Vivo Evaluation of PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of PROTAC EGFR degrader 11, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR). This document outlines detailed protocols for assessing the anti-tumor efficacy and pharmacodynamic effects of this compound in preclinical cancer models.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] this compound is a heterobifunctional molecule designed to bring EGFR into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the EGFR protein.[3][4] Aberrant EGFR signaling is a key driver in the pathogenesis of various cancers, and its targeted degradation presents a promising therapeutic strategy.[5] These notes will detail the necessary steps for the in vivo characterization of this compound.

Mechanism of Action

This compound functions by forming a ternary complex between the EGFR protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to the sustained downregulation of EGFR signaling pathways crucial for tumor cell proliferation and survival.[1][]

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades.[7][8] Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which regulates cell growth, survival, and metabolism.[5][9] Dysregulation of these pathways is a hallmark of many cancers.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits Sos SOS Grb2->Sos Ras RAS Sos->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation, Survival, Growth Erk->Proliferation Akt AKT PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

This compound Mechanism of Action

The following diagram illustrates the catalytic mechanism by which this compound induces the degradation of the EGFR protein.

PROTAC_Mechanism PROTAC PROTAC EGFR Degrader 11 EGFR EGFR Protein PROTAC->EGFR Binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Binds Ternary Ternary Complex (EGFR-PROTAC-E3) EGFR->Ternary E3->Ternary Ub_EGFR Polyubiquitinated EGFR Ternary->Ub_EGFR Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded EGFR (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

In Vivo Experimental Design

The following protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow

In_Vivo_Workflow Cell_Culture 1. Cell Culture (e.g., NCI-H1975) Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., IP, daily) Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (Efficacy & Biomarkers) Endpoint->Analysis

References

Application Notes and Protocols for PROTAC EGFR Degrader Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] An EGFR PROTAC is a heterobifunctional molecule that simultaneously binds to the Epidermal Growth Factor Receptor (EGFR) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of EGFR, marking it for degradation by the proteasome. This approach offers a promising strategy to overcome resistance to traditional EGFR inhibitors in non-small-cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.[2][4][5] This document provides a detailed protocol for establishing and evaluating the in vivo efficacy of EGFR PROTACs using a xenograft mouse model.

Signaling Pathway and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.

An EGFR PROTAC works by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2] This proximity facilitates the transfer of ubiquitin molecules to the EGFR protein. The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively removing the oncogenic driver from the cancer cells.[6]

EGFR_PROTAC_Mechanism cluster_cell Cancer Cell cluster_pathway Downstream Signaling (Inhibited) EGFR Mutant EGFR Ternary_Complex EGFR-PROTAC-E3 Ligase Ternary Complex EGFR->Ternary_Complex binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC EGFR PROTAC (EGFR Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ub_EGFR Poly-ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture Cell Culture (e.g., NCI-H1975) Cell_Harvest Cell Harvest & Resuspension (PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation (1x10^6 cells/mouse) Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring (Volume = L x W²/2) Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Daily Treatment (PROTAC or Vehicle) Randomization->Treatment Monitoring In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Data_Analysis Data Analysis (TGI, Western Blot, IHC) Tumor_Excision->Data_Analysis

References

Application Notes and Protocols for PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a well-established driver of tumorigenesis in various cancers, making it a prominent target for therapeutic intervention.[3][4] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins.[3][4] PROTAC EGFR degrader 11 is a heterobifunctional molecule designed to specifically induce the degradation of EGFR, offering a potential strategy to overcome resistance mechanisms associated with traditional EGFR inhibitors.[5][6]

This compound, also known as Compound B71, functions by simultaneously binding to EGFR and the Cereblon (CRBN) E3 ubiquitin ligase.[6] This induced proximity facilitates the ubiquitination of EGFR, marking it for subsequent degradation by the proteasome.[3] This event-driven pharmacology presents a distinct advantage over occupancy-driven inhibitors, potentially leading to a more profound and sustained downstream pathway inhibition.[4]

Mechanism of Action

This compound is a heterobifunctional small molecule consisting of a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6] The formation of this ternary complex (EGFR-PROTAC-CRBN) brings the E3 ligase in close proximity to EGFR, leading to the transfer of ubiquitin molecules to the EGFR protein.[3] Poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome, resulting in the selective clearance of the receptor from the cell.[4][7]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation EGFR EGFR Protein PROTAC PROTAC EGFR Degrader 11 EGFR->PROTAC Binds Proteasome Proteasome EGFR->Proteasome Targeted for Degradation EGFR_PROTAC_CRBN EGFR-PROTAC-CRBN Complex CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Degraded EGFR Degraded EGFR Proteasome->Degraded EGFR Degrades Ub Ubiquitin Ub->EGFR Tags EGFR EGFR_PROTAC_CRBN->Ub Ubiquitination

Caption: Mechanism of Action of this compound.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9] By degrading EGFR, this compound effectively shuts down these oncogenic signaling networks.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PROTAC PROTAC EGFR Degrader 11 PROTAC->EGFR Degrades

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

ParameterValueCell Line/SystemNotes
DC50 <100 nMNot specifiedConcentration for 50% degradation of EGFR.[5][6]
IC50 <100 nMBaF3 wild type and EGFR mutantsConcentration for 50% inhibition of cell proliferation.[5][6]
Ki 36 nMCRBN-DDB1Binding affinity to the E3 ligase complex.[5][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of X g/mol , dissolve X mg in 100 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., HCC-827, A549, or BaF3 cells expressing EGFR mutants)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.[3]

  • Incubation: Incubate the cells overnight under standard conditions (37°C, 5% CO2) to allow for attachment.[3]

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test for initial experiments is 0.1 nM to 10 µM.[3]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the PROTAC treatment. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 4, 8, 12, 24, 48 hours) to assess the time-dependency of degradation and downstream effects.

Western Blot for EGFR Degradation

This protocol allows for the quantification of EGFR protein levels following treatment with this compound.[3][10]

WB_Workflow Start Start Cell_Treatment Cell Treatment with This compound Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-EGFR, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Experimental Workflow for Western Blot Analysis of EGFR Degradation.

Materials:

  • Treated cell lysates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-EGFR and mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[3]

    • Add ice-cold RIPA buffer to each well and scrape the cells.[3]

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[3]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-EGFR and anti-loading control) overnight at 4°C.[3]

    • Wash the membrane three times with TBST for 10 minutes each.[3]

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[3]

    • Normalize the EGFR band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining EGFR relative to the vehicle-treated control to determine the extent of degradation.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]

Materials:

  • Cells treated in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with a serial dilution of this compound in a 96-well plate as described in Protocol 2. Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.

Troubleshooting

  • Poor Solubility: this compound, like many PROTACs, may have limited aqueous solubility. Ensure the use of anhydrous, high-quality DMSO for preparing stock solutions.[13] If precipitation occurs in the cell culture medium, sonication of the diluted compound in the medium before adding it to the cells may help.

  • Inefficient Degradation: If EGFR degradation is not observed, consider optimizing the treatment time and concentration. Also, verify the expression of CRBN in the cell line being used, as its presence is essential for the activity of this PROTAC.

  • Variability in Results: Ensure consistent cell seeding densities and confluency at the time of treatment. Use single-use aliquots of the PROTAC stock solution to avoid degradation due to multiple freeze-thaw cycles.

By following these detailed application notes and protocols, researchers can effectively prepare and utilize this compound in cell culture to investigate its potential as a therapeutic agent for EGFR-driven cancers.

References

Application Notes and Protocols for Flow Cytometry Analysis of PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1] While EGFR tyrosine kinase inhibitors (TKIs) have demonstrated clinical efficacy, the development of resistance remains a significant hurdle.[1] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance.[1]

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

PROTAC EGFR degrader 11 is a potent and selective degrader of EGFR that also targets Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).[2][3] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[2][3] This application note provides a detailed protocol for the analysis of EGFR degradation induced by this compound using flow cytometry.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
DC₅₀ (EGFR Degradation) -< 100 nM[2][3]
IC₅₀ (Cell Proliferation) BaF3 (wild-type and EGFR mutants)< 100 nM[2][3]
Binding Affinity (Kᵢ) CRBN-DDB136 nM[2][3]

Note: Specific DC₅₀ and Dmax values for EGFR degradation in various cell lines and at different time points should be determined empirically for each experimental system.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

This compound Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC EGFR Degrader 11 Ternary_Complex Ternary Complex (EGFR-PROTAC-CRBN) PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation

Flow Cytometry Experimental Workflow

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture & Seeding PROTAC_Treatment 2. PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Harvesting 3. Cell Harvesting PROTAC_Treatment->Cell_Harvesting Staining 4. Antibody Staining Cell_Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Data Analysis Flow_Cytometry->Data_Analysis

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cancer cell line expressing EGFR (e.g., A549, HCC827)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (6-well or 12-well)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 70-80% confluency, wash with PBS and detach using trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into multi-well plates at a density that will allow for 70-80% confluency at the time of harvesting. Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment.

  • Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle control.

  • Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of EGFR degradation.

Protocol 2: Sample Preparation and Staining for Flow Cytometry

Materials:

  • Treated and control cells from Protocol 1

  • Cold PBS

  • Cell scraper (for adherent cells)

  • Centrifuge

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS)

  • Primary antibody: Anti-EGFR antibody conjugated to a fluorophore (e.g., FITC, PE, or APC)

  • Isotype control antibody with the same fluorophore

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells once with cold PBS. Add a small volume of cold PBS and gently detach the cells using a cell scraper.

    • Suspension cells: Directly collect the cells from the wells.

  • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold FACS buffer.

  • Fixation (for intracellular EGFR staining):

    • Centrifuge the cells and resuspend the pellet in 100 µL of fixation buffer.

    • Incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with FACS buffer.

  • Permeabilization (for intracellular EGFR staining):

    • Resuspend the fixed cells in 100 µL of permeabilization buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells once with FACS buffer.

  • Antibody Staining:

    • Resuspend the cell pellet (fixed and permeabilized for total EGFR, or unfixed for surface EGFR) in 100 µL of FACS buffer containing the fluorescently conjugated anti-EGFR antibody or the corresponding isotype control.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing:

    • Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step twice.

  • Final Resuspension:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis. Keep the samples on ice and protected from light until acquisition.

Protocol 3: Flow Cytometry Acquisition and Data Analysis

Procedure:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up the appropriate lasers and filters for the fluorophore used.

    • Run compensation controls if performing multi-color analysis.

  • Data Acquisition:

    • Acquire data for the unstained control, isotype control, and stained samples.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate the cell population of interest based on forward and side scatter properties to exclude debris.

    • Use the isotype control to set the gate for positive EGFR staining.

    • Determine the median fluorescence intensity (MFI) of the EGFR-positive population for each sample.

    • Calculate the percentage of EGFR degradation for each treatment condition relative to the vehicle control using the following formula:

      • % Degradation = (1 - (MFI of treated sample / MFI of vehicle control)) * 100

    • Plot the percentage of EGFR degradation against the log of the PROTAC concentration to determine the DC₅₀ value.

    • Plot the percentage of EGFR degradation over time to determine the Dmax (maximum degradation).

References

Troubleshooting & Optimization

troubleshooting PROTAC EGFR degrader 11 western blot results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PROTAC EGFR Degrader 11.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful this compound experiment?

A1: A successful experiment will show a significant, dose-dependent reduction in the total EGFR protein levels in your western blot analysis. You should observe a decrease in the intensity of the band corresponding to EGFR as the concentration of this compound increases.

Q2: How do I determine the optimal concentration and treatment time for this compound?

A2: It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the half-maximal degradation concentration (DC50).[1] Subsequently, a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) should be conducted using an optimal concentration to observe the kinetics of degradation.[2]

Q3: How can I confirm that the degradation of EGFR is proteasome-dependent?

A3: To confirm proteasome-dependent degradation, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[3][4] If the degradation of EGFR is mediated by the proteasome, the presence of the inhibitor should "rescue" the EGFR protein from degradation, leading to higher EGFR levels compared to treatment with the PROTAC alone.[3]

Q4: Can this compound affect the phosphorylation status of EGFR?

A4: Yes, by degrading the total EGFR protein, the levels of phosphorylated EGFR (pEGFR) should also decrease. You can probe for both total EGFR and pEGFR on your western blot to confirm this.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No EGFR Degradation 1. PROTAC Inactivity: The compound may be inactive or degraded. 2. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[5][6] 3. Incorrect Cell Line: The cell line may not express the necessary E3 ligase for the PROTAC to function. 4. Suboptimal Treatment Conditions: The concentration or duration of treatment may be insufficient.1. Verify Compound Integrity: Use a fresh stock of the PROTAC. 2. Optimize Treatment: Increase the concentration and/or extend the treatment time. 3. Select Appropriate Cells: Ensure your cell line expresses the relevant E3 ligase. 4. Control Experiments: Include a positive control (a known EGFR degrader) if available.
Weak or Inconsistent Degradation 1. Cell Health/Confluency: Variations in cell health or density can affect experimental outcomes.[6] 2. Antibody Issues: The primary antibody for EGFR may be of poor quality or used at a suboptimal dilution. 3. Loading Inconsistency: Unequal amounts of protein loaded onto the gel.1. Standardize Cell Culture: Use cells at a consistent confluency (70-80%) and within a similar passage number range.[1][7] 2. Optimize Antibody Dilution: Titrate your primary antibody to find the optimal concentration. 3. Use a Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to normalize your data.[1][6]
High Background on Western Blot 1. Insufficient Blocking: The membrane was not blocked adequately. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is too high.[8] 3. Inadequate Washing: Insufficient washing steps to remove unbound antibodies.1. Optimize Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[8] 2. Reduce Antibody Concentration: Decrease the concentration of your primary and secondary antibodies. 3. Increase Washes: Increase the number and duration of washes with TBST.[8]
Unexpected Bands 1. Non-specific Antibody Binding: The primary antibody may be binding to other proteins. 2. Protein Degradation/Modification: The sample may have degraded, or EGFR may be undergoing post-translational modifications.1. Use a Specific Antibody: Ensure your primary antibody is specific for EGFR. 2. Use Protease/Phosphatase Inhibitors: Always include inhibitors in your lysis buffer.[7]

Quantitative Data Summary

The following tables represent typical data from dose-response and time-course experiments.

Table 1: Dose-Response of this compound (24-hour treatment)

PROTAC Concentration (nM)Normalized EGFR Level% Degradation
0 (Vehicle)1.000%
10.8812%
100.5545%
1000.1882%
10000.0991%

Table 2: Time-Course of this compound (100 nM treatment)

Treatment Time (hours)Normalized EGFR Level% Degradation
01.000%
20.8515%
40.6238%
80.3565%
160.1981%
240.1288%

Experimental Protocols

Protocol 1: Western Blot for EGFR Degradation

This protocol details the steps for treating cells with this compound and analyzing EGFR levels by western blot.[9]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HCC-827) in 6-well plates to achieve 70-80% confluency on the day of the experiment.[1][7]

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7][10]

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[7][10]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[7][9]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.[1]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

    • Probe with an antibody for a loading control (e.g., β-actin or GAPDH).[1]

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[1]

    • Normalize the EGFR band intensity to the loading control.[1]

    • Calculate the percentage of degradation relative to the vehicle-treated control.[9]

Protocol 2: In-Cell Ubiquitination Assay

This protocol is for confirming that this compound induces the ubiquitination of EGFR.

  • Cell Treatment:

    • Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132, pre-incubated for 2 hours) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.[4][6]

  • Cell Lysis:

    • Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).[4]

  • Immunoprecipitation:

    • Immunoprecipitate EGFR from the cell lysates using an anti-EGFR antibody and Protein A/G agarose beads overnight at 4°C.[4]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

    • Perform a western blot as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR.[4] A high-molecular-weight smear will indicate polyubiquitination.[11]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC EGFR Degrader 11 EGFR_bound EGFR PROTAC->EGFR_bound EGFR EGFR (Target Protein) EGFR->EGFR_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound EGFR_bound->PROTAC_bound Ub Ubiquitin E3_Ligase_bound->Ub recruits Poly_Ub_EGFR Poly-ubiquitinated EGFR Ub->Poly_Ub_EGFR Ubiquitination Proteasome Proteasome Poly_Ub_EGFR->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for this compound.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PLCg PLCγ Pathway EGFR->PLCg STAT JAK-STAT Pathway EGFR->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-EGFR) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: Experimental workflow for western blot analysis.

References

PROTAC EGFR degrader 11 off-target effects and how to check them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC EGFR Degrader 11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. Here, you will find detailed information on potential off-target effects of this compound and comprehensive protocols to investigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a proteolysis-targeting chimera designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions by linking an EGFR-binding ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to target EGFR for degradation.[1][2] In addition to EGFR, it has been shown to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1).[1][2]

Q2: What are potential off-target effects of this compound?

Off-target effects of PROTACs can arise from several factors, including the promiscuous binding of the warhead or the E3 ligase ligand to unintended proteins, or the formation of unforeseen ternary complexes. For this compound, potential off-target effects could include the degradation of other kinases with structural similarity to EGFR, FAK, or RSK1, or the degradation of proteins that interact with the CRBN E3 ligase.[3][4]

Q3: How can I begin to investigate the off-target effects of this compound in my experiments?

A multi-pronged approach is recommended to comprehensively assess off-target effects.[5] The initial and most unbiased method is mass spectrometry-based proteomics to analyze global changes in the proteome after treatment with the degrader.[6][7] This can be followed by more targeted validation techniques like Western blotting or targeted proteomics for specific proteins of interest.[5][7]

Q4: I am observing significant cytotoxicity in my cell-based assays that doesn't seem to be solely due to EGFR degradation. How can I troubleshoot this?

If you suspect off-target-related cytotoxicity, consider the following steps:

  • Perform a dose-response analysis: Determine the concentration at which toxicity occurs and compare it to the concentration required for EGFR degradation (DC50). A significant difference between the toxic dose and the effective dose can indicate off-target effects.

  • Test an inactive control: Synthesize or obtain an inactive version of the PROTAC where the E3 ligase-binding component is modified to prevent its interaction with CRBN. If the toxicity persists with the inactive control, it suggests that the observed effects are independent of the degradation machinery and may be due to off-target binding of the EGFR ligand.[5]

  • Conduct a global proteomics experiment: This can help identify the unintended degradation of other essential proteins that might be causing the cytotoxic effects.[6]

Troubleshooting Guides

Problem: Unexpected protein degradation observed in proteomics data.

Possible Cause: Off-target degradation due to the promiscuity of the PROTAC molecule.

Solution:

  • Validate with Orthogonal Methods: Confirm the degradation of potential off-target proteins identified in your proteomics screen using a different technique, such as Western blotting or an in-cell ELISA.[5] This helps to rule out false positives from the proteomics experiment.

  • Perform Kinase Profiling: Since EGFR, FAK, and RSK1 are all kinases, it is plausible that other kinases are being targeted. A competitive binding assay, such as KINOMEscan™, can identify other kinases that bind to the PROTAC.[8]

  • Analyze Ternary Complex Formation: The stability of the ternary complex (Target-PROTAC-E3 ligase) is crucial for degradation. Investigate whether the off-target protein can form a stable ternary complex with this compound and CRBN.[4][9]

Problem: Inconsistent degradation of the intended target, EGFR.

Possible Cause: Issues with the experimental setup or cellular context.

Solution:

  • Optimize PROTAC Concentration and Treatment Time: Perform a time-course and dose-response experiment to determine the optimal conditions for EGFR degradation in your specific cell line.

  • Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. You can verify this by Western blot or qPCR.

  • Assess Cell Permeability: Poor cell permeability of the PROTAC can lead to inconsistent results. While challenging to measure directly, consider using a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[5]

Data Presentation

Table 1: Known Targets and Properties of this compound

PropertyDescriptionReference
Primary Target Epidermal Growth Factor Receptor (EGFR)[1][2]
Known Off-Targets Focal Adhesion Kinase (FAK), RSK1[1][2]
E3 Ligase Recruited Cereblon (CRBN)[1][2]
Binding Affinity (to CRBN-DDB1) Ki of 36 nM[1][2]
Degradation Potency (DC50 for EGFR) <100 nM[1][2]
Antiproliferative Activity (IC50) <100 nM in BaF3 wild type and EGFR mutant cells[1][2]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.[5][6]

1. Cell Culture and Treatment:

  • Plate your chosen cell line (e.g., one with endogenous EGFR expression) and allow cells to adhere overnight.
  • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x DC50) and for different time points (e.g., 6, 12, 24 hours).
  • Include the following controls: a vehicle-only control (e.g., DMSO) and a negative control PROTAC that does not bind to CRBN.[5]

2. Cell Lysis and Protein Digestion:

  • Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration in each lysate using a BCA or Bradford assay.
  • Digest the proteins into peptides using trypsin.

3. Isobaric Labeling (e.g., TMT or iTRAQ):

  • Label the peptide samples from each condition with a different isobaric tag according to the manufacturer's instructions. This allows for the multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[5]

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Combine the labeled peptide samples and analyze them by LC-MS/MS. The liquid chromatography separates the peptides, and the tandem mass spectrometry sequences them and quantifies the reporter ions from the isobaric tags.

5. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in your samples.
  • Normalize the data to account for any variations in sample loading.
  • Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with statistically significant changes in abundance between the PROTAC-treated samples and the controls.[6]
  • Filter the data to identify proteins that show a dose-dependent and time-dependent decrease in abundance. These are your potential off-targets.

Protocol 2: Western Blotting for Validation of Off-Target Degradation

This protocol describes how to validate the degradation of a specific protein of interest identified from the proteomics screen.[5]

1. Sample Preparation:

  • Treat cells with this compound and controls as described in the proteomics protocol.
  • Lyse the cells and quantify the protein concentration.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the potential off-target protein.
  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Wash the membrane again to remove any unbound secondary antibody.

4. Detection:

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
  • Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

5. Analysis:

  • Quantify the band intensities to determine the relative abundance of the protein of interest in the treated samples compared to the controls. A significant decrease in the band intensity in the PROTAC-treated samples confirms degradation.

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cell_treatment Cell Treatment with This compound proteomics Global Proteomics (LC-MS/MS) cell_treatment->proteomics Lyse & Digest data_analysis Data Analysis and Hit Identification proteomics->data_analysis Quantify Proteins western_blot Western Blotting data_analysis->western_blot Validate Hits kinase_profiling Kinase Profiling data_analysis->kinase_profiling Assess Kinase Selectivity functional_assays Functional Assays western_blot->functional_assays Confirm Phenotype

Caption: Workflow for identifying and validating off-target effects of this compound.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Cellular Machinery PROTAC PROTAC EGFR Degrader 11 EGFR EGFR PROTAC->EGFR CRBN CRBN E3 Ligase PROTAC->CRBN Ternary Ternary Complex PROTAC->Ternary EGFR->Ternary CRBN->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Recognition Degradation EGFR Degradation Proteasome->Degradation Degrades

Caption: Mechanism of action for PROTAC-mediated degradation of EGFR.

References

PROTAC EGFR degrader 11 stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC EGFR degrader 11. The information is designed to address common stability and solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera designed to selectively target the epidermal growth factor receptor (EGFR) for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to EGFR, a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon (CRBN)), and a linker connecting the two.[1][3][4] By bringing EGFR into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[3][4][5] This event-driven mechanism allows for the catalytic degradation of the target protein.[3][6]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: PROTAC molecules, including EGFR degrader 11, often possess high molecular weights and lipophilicity, which typically results in poor aqueous solubility.[][8][9] These characteristics often fall outside of Lipinski's "Rule of Five," predisposing them to precipitation in aqueous solutions.[][9]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[9] It is crucial to use high-quality, anhydrous DMSO, as the hygroscopic nature of DMSO can lead to the absorption of water, which can negatively impact the solubility of the compound.[9] High-concentration stock solutions should be prepared in 100% DMSO and can then be diluted into aqueous buffers or cell culture media for experiments.

Q4: What are the common stability issues associated with PROTACs like EGFR degrader 11?

A4: PROTACs can exhibit several stability issues:

  • Chemical Instability: The linker or the E3 ligase ligand (e.g., thalidomide and its analogs) can be susceptible to hydrolysis in aqueous solutions.[8]

  • Metabolic Instability: PROTACs can be rapidly metabolized by enzymes, primarily cytochrome P450s in the liver.[8] The linker is often a primary site for metabolic modification.[8]

  • Aggregation: Due to their physicochemical properties, PROTACs can form aggregates in solution, which can lead to inconsistent and unreliable results in biological assays.[8]

Q5: How can I improve the solubility and stability of this compound in my experiments?

A5: Several strategies can be employed:

  • Formulation: For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Sonication may aid in dissolution.[9]

  • pH Adjustment: Modifying the pH of the buffer can sometimes improve solubility.[]

  • Use of Solubilizers: The inclusion of surfactants or other solubilizing agents can enhance solubility.[]

  • Linker Modification: While not something that can be changed post-synthesis, the design of the linker is critical for both stability and solubility. Incorporating more rigid or cyclic structures can improve metabolic stability.[10][11]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Cell Culture Media
  • Symptoms:

    • Visible precipitate in the cell culture media after adding the PROTAC.

    • Inconsistent or lower-than-expected activity in cellular assays.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Ensure the stock solution is prepared in 100% high-quality DMSO and is fully dissolved.

    • Dilution Method: When diluting the DMSO stock into your aqueous experimental media, add the stock solution directly to the pre-warmed media and mix thoroughly and immediately. This rapid dilution can help prevent precipitation.

    • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.

    • Solubility in Biorelevant Media: Consider that PROTAC solubility can be better in biorelevant buffers that mimic intestinal fluid, especially those simulating a "fed" state.[10][11][12] This may be more relevant for oral bioavailability but indicates that media composition matters.

    • Centrifugation: If precipitation is suspected, you can centrifuge the prepared media to remove undissolved compound before adding it to the cells. Be aware that this will lower the effective concentration of your PROTAC.[9]

Issue 2: Inconsistent Results and Suspected Compound Degradation
  • Symptoms:

    • Loss of activity over time when the compound is stored in aqueous solution.

    • High variability between replicate experiments.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh dilutions of the PROTAC from a frozen DMSO stock for each experiment. Avoid storing PROTACs in aqueous buffers for extended periods.

    • Storage of Stock Solutions: Aliquot your high-concentration DMSO stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

    • Metabolic Stability Assessment: If you suspect metabolic degradation in your cell-based assays, you can perform an in vitro metabolic stability assay using human liver microsomes (see Protocol 2). This will provide data on the intrinsic clearance of the compound.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of Representative EGFR PROTACs

ParameterValueSignificance
This compound
DC50<100 nMPotency of EGFR degradation.[1][2]
Ki for CRBN-DDB136 nMBinding affinity to the E3 ligase complex.[1][2]
Gefitinib-based PROTAC (MS39)
DC50 (HCC-827 cells)5.0 nMPotency against EGFR exon 19 deletion mutant.[13]
DC50 (H3255 cells)3.3 nMPotency against EGFR L858R mutant.[13]
Dacomitinib-based PROTAC (Compound 13)
DC50 (HCC-827 cells)3.57 nMPotency of degradation.[13]
Dmax91%Maximum level of degradation.[13]
Microsomal Half-life31.50 minIn vitro metabolic stability.[13]
Brigatinib-based PROTAC (HJM-561)
DC50 (EGFRDel19/T790M/C797S)9.2 nMPotency against triple mutant EGFR.[13]
DC50 (EGFRL858R/T790M/C797S)5.8 nMPotency against triple mutant EGFR.[13]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plates (polypropylene for compound storage, clear for reading)

  • Plate shaker

  • Plate reader or HPLC-UV/LC-MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, for more precise quantification, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV or LC-MS to determine the concentration of the soluble compound.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of this compound by measuring its rate of degradation in the presence of human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of the PROTAC and control compounds in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding phosphate buffer, HLM, and the PROTAC solution (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the line will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits PLCg PLCγ EGFR->PLCg Recruits STAT STAT EGFR->STAT Phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus

Caption: Simplified overview of the EGFR signaling cascade.[14][15][16][17]

PROTAC_Mechanism_of_Action This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC EGFR Degrader 11 EGFR EGFR Target Protein PROTAC->EGFR Binds E3 CRBN E3 Ligase PROTAC->E3 Binds E3->EGFR Transfers Ubiquitin to EGFR Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 E1 E1 Activating Enzyme E1->Ub Activates E2->E3 Ub_EGFR Poly-ubiquitinated EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into PROTAC_recycled PROTAC Recycled Proteasome->PROTAC_recycled

Caption: Mechanism of action for this compound.[3][4][5][18]

Troubleshooting_Workflow_Solubility Troubleshooting Workflow for Solubility Issues Start Start: Precipitation Observed Check_Stock Check DMSO Stock: Is it fully dissolved? Is DMSO anhydrous? Start->Check_Stock Check_Stock->Start No, remake stock Prep_Method Review Dilution Method: Dilute rapidly into pre-warmed media? Check_Stock->Prep_Method Yes Prep_Method->Start No, adjust protocol DMSO_Conc Verify Final DMSO %: Is it <0.5%? Prep_Method->DMSO_Conc Yes Consider_Formulation Consider Alternative Formulation/Solubilizers DMSO_Conc->Consider_Formulation No, precipitation persists Success Issue Resolved DMSO_Conc->Success Yes Centrifuge Option: Centrifuge and use supernatant (note concentration change) Consider_Formulation->Centrifuge Centrifuge->Success

Caption: Workflow for addressing poor PROTAC solubility.

References

avoiding the hook effect with PROTAC EGFR degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC EGFR degrader 11. The focus is on understanding and mitigating the "hook effect," a common experimental artifact that can impact the interpretation of degradation data.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical observation where the degradation efficacy of a PROTAC, such as this compound, decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve.[1][2] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, excessive amounts of the PROTAC lead to reduced target protein degradation.[2]

Q2: What causes the hook effect with this compound?

A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of this compound.[1][2] The PROTAC's function relies on creating a productive ternary complex, which consists of the EGFR target protein, the PROTAC itself, and an E3 ligase (in this case, Cereblon or CRBN).[3][4] At excessive concentrations, the PROTAC can independently bind to either EGFR or the CRBN E3 ligase, forming "EGFR-PROTAC" or "CRBN-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2][5]

Q3: Why is it critical to avoid the hook effect in my experiments?

A3: Failing to account for the hook effect can lead to the severe misinterpretation of experimental results. A potent degrader might be incorrectly classified as weak or inactive if it is tested only at concentrations that are too high, placing the results on the downward slope of the bell-shaped curve where degradation is minimal.[1] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are essential for structure-activity relationship (SAR) studies and for selecting promising drug candidates.[1][2]

Q4: At what concentration range should I be concerned about the hook effect?

A4: The specific concentration at which the hook effect appears varies depending on the PROTAC, the target protein, the E3 ligase, and the cell line used.[2][6] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher levels.[2] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[2]

Troubleshooting Guides

Problem 1: My dose-response curve for this compound is bell-shaped, and EGFR degradation diminishes at higher concentrations.

  • Likely Cause : You are observing the hook effect.[2]

  • Troubleshooting Steps :

    • Confirm and Define the Curve : Repeat the experiment using a broader and more granular range of concentrations to clearly define the bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]

    • Determine Optimal Concentration : Identify the concentration that achieves the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[2]

    • Perform a Time-Course Experiment : Assess EGFR degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1][7]

    • Enhance Cooperativity : While not a direct experimental fix, linker optimization during PROTAC design can introduce favorable protein-protein interactions that stabilize the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[1][8]

Problem 2: this compound shows weak or no degradation, even at concentrations where activity is expected.

  • Likely Cause : The selected concentration range may be too high and fall entirely within the hook effect region, or other experimental factors may be interfering.

  • Troubleshooting Steps :

    • Test a Wider Concentration Range : Your initial concentrations might have been too low to induce degradation or so high that they are already on the wrong side of the hook. Test a very broad range, for example, from 1 pM to 100 µM.[2]

    • Verify Ternary Complex Formation : Before concluding that the PROTAC is inactive, use biophysical assays like Co-Immunoprecipitation, Surface Plasmon Resonance (SPR), or AlphaLISA to confirm that it can bind to EGFR and CRBN and facilitate the formation of a ternary complex.[2][9]

    • Check E3 Ligase Expression : Ensure that the cell line being used expresses sufficient levels of the recruited E3 ligase, CRBN.[2]

    • Optimize Incubation Time : Degradation kinetics can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to find the ideal incubation period for maximal degradation.[2]

Quantitative Data Summary

Table 1: Reported Activity of this compound

ParameterValueTarget/System
DC50 <100 nMEGFR Degradation
IC50 <100 nMProliferation of BaF3 wild type and EGFR mutants
Ki 36 nMBinding to CRBN-DDB1

Data sourced from MedchemExpress and Immunomart.[3][10]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Bell-shaped dose-response curveHook effect due to excess binary complex formation.[2]Expand concentration range to define the curve; use optimal concentration for future experiments.
Weak or no degradationConcentration range is too high (in hook region) or too low.[2]Test a much broader concentration range (e.g., pM to high µM).
Poor cell permeability.[11]Perform a cell permeability assay (e.g., PAMPA).
Low expression of CRBN E3 ligase in the cell line.[2]Verify E3 ligase expression via Western Blot or proteomics.
Sub-optimal incubation time.[2]Conduct a time-course experiment (e.g., 2-24 hours).
Discrepancy between biochemical and cellular assaysPROTAC efflux by cellular pumps.[11]Use efflux pump inhibitors as a control experiment.

Visualizations and Diagrams

This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC_EGFR_11 PROTAC EGFR Degrader 11 Ternary_Complex Productive Ternary Complex (EGFR-PROTAC-CRBN) PROTAC_EGFR_11->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_EGFR Poly-ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded Degraded EGFR (Peptides) Proteasome->Degraded

Caption: this compound facilitates the formation of a ternary complex, leading to EGFR ubiquitination and proteasomal degradation.

The Hook Effect Mechanism cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) P1 PROTAC TC1 Productive Ternary Complex P1->TC1 T1 EGFR T1->TC1 E1 CRBN E1->TC1 Deg1 Degradation TC1->Deg1 P2_1 Excess PROTAC BC1 Non-Productive Binary Complex (PROTAC-EGFR) P2_1->BC1 P2_2 Excess PROTAC BC2 Non-Productive Binary Complex (PROTAC-CRBN) P2_2->BC2 T2 EGFR T2->BC1 E2 CRBN E2->BC2 NoDeg No Degradation BC1->NoDeg BC2->NoDeg

Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation and causing the hook effect.[2]

Simplified EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptors Adaptor Proteins (Grb2, Shc) Dimerization->Adaptors RAS RAS Adaptors->RAS PI3K PI3K Adaptors->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: EGFR signaling regulates cell growth, proliferation, and survival, and is the target of this compound.[12][13]

Experimental Workflow for Troubleshooting the Hook Effect Start Start: Observe unexpected degradation results DoseResponse Perform broad dose-response Western Blot (pM to µM) Start->DoseResponse AnalyzeCurve Analyze dose-response curve DoseResponse->AnalyzeCurve BellShaped Bell-shaped curve? AnalyzeCurve->BellShaped Shape? HookEffect Conclusion: Hook Effect is present BellShaped->HookEffect Yes NoDegradation No/Weak Degradation BellShaped->NoDegradation No OptimizeConc Determine Dmax and optimal concentration HookEffect->OptimizeConc ReEvaluate Re-evaluate PROTAC activity with optimized parameters OptimizeConc->ReEvaluate CheckAssay Verify ternary complex formation (e.g., Co-IP) NoDegradation->CheckAssay CheckLigase Check CRBN E3 Ligase expression in cell line CheckAssay->CheckLigase TimeCourse Perform time-course experiment (2-24h) CheckLigase->TimeCourse TimeCourse->ReEvaluate

Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.[2]

Detailed Experimental Protocols

Protocol 1: Western Blotting for EGFR Degradation

This protocol details the steps to quantify the degradation of EGFR following treatment with this compound.[1][14]

  • Cell Culture and Treatment :

    • Plate cells (e.g., NCI-H1975, HCC-827) at an appropriate density and allow them to adhere overnight.[15][16]

    • Prepare a wide range of serial dilutions of this compound (e.g., from 1 pM to 10 µM) in cell culture media.

    • Treat the cells with the PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[14]

  • Sample Preparation (Cell Lysis) :

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14]

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the gel.[1][15]

  • SDS-PAGE and Western Blotting :

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[14] Include a protein ladder.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][14]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to EGFR.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis :

    • Incubate the membrane with an ECL (chemiluminescent) substrate.[14]

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the EGFR band intensity to the loading control for each sample.[15] Plot the normalized EGFR levels against the PROTAC concentration.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the PROTAC-dependent interaction between EGFR and the CRBN E3 ligase.

  • Cell Treatment :

    • Treat cells with the optimal concentration of this compound, a high (hook effect) concentration, and a vehicle control.

    • To prevent degradation of the target protein and capture the complex, co-treat cells with a proteasome inhibitor (e.g., MG132).[2]

  • Cell Lysis :

    • Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation :

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[2]

    • Incubate the pre-cleared lysate with an antibody against EGFR to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis :

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using antibodies against EGFR and CRBN.[2]

    • An increased signal for CRBN in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[2]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of EGFR induced by this compound in a cell-free system.[4][17]

  • Reaction Setup :

    • In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer:

      • E1 activating enzyme

      • E2 conjugating enzyme

      • Recombinant CRL4-CRBN E3 ligase complex[4]

      • Recombinant EGFR protein (the substrate)

      • Ubiquitin

      • ATP

    • Add this compound or a vehicle control to the reaction mixture.

  • Incubation :

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.

  • Reaction Termination and Detection :

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody specific for EGFR.

    • The appearance of higher molecular weight bands or a "smear" above the unmodified EGFR band in the PROTAC-treated lane indicates poly-ubiquitination. An antibody against ubiquitin can also be used to confirm the result.[17]

References

Technical Support Center: Control Experiments for PROTAC EGFR Degrader 11 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC EGFR Degrader 11. The following information will help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the essential control experiments to include when evaluating this compound?

A1: To ensure the observed degradation of EGFR is specific and mediated by the intended mechanism, a comprehensive set of control experiments is crucial. These include:

  • Negative Controls: These are critical for demonstrating that the degradation of the target protein is a direct result of the PROTAC's mechanism.[1]

    • E3 Ligase Binding-Deficient Control: A molecule structurally similar to your active PROTAC but unable to bind the E3 ligase.[1] This is often achieved by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand.[1]

    • Target Protein Binding-Deficient (Inactive Warhead) Control: A PROTAC analog where the "warhead" portion is modified to abolish its binding affinity to EGFR.[1]

  • Positive Controls:

    • Proteasome Inhibitor Co-treatment: To confirm that degradation is dependent on the proteasome, cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132).[2][3] A rescue of EGFR levels in the presence of the inhibitor confirms the mechanism of action.[3]

  • Competition Controls:

    • Parental E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand should compete with the PROTAC for binding to the E3 ligase, thereby preventing EGFR degradation.[4]

    • Parental EGFR Inhibitor Competition: Co-treatment with the parent EGFR inhibitor (the "warhead") should compete for EGFR binding and inhibit degradation.[4]

Q2: My this compound isn't showing any degradation of EGFR. What are the potential reasons and how can I troubleshoot this?

A2: Several factors can lead to a lack of degradation. A systematic troubleshooting approach is recommended.[5]

  • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[5]

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex between EGFR, the PROTAC, and the E3 ligase is essential for degradation.[6]

  • Incorrect E3 Ligase: The chosen E3 ligase may not be expressed in the cell line of interest or may not be capable of ubiquitinating EGFR.[6]

  • "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to decreased degradation.[5][6]

Q3: How can I investigate and mitigate the "hook effect"?

A3: The "hook effect" is characterized by a bell-shaped dose-response curve where degradation decreases at higher PROTAC concentrations.[6]

  • Perform a Wide Dose-Response Experiment: Test a broad range of concentrations, from very low to very high, to identify the optimal concentration for degradation and to observe if a hook effect is present.[5][6]

  • Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different PROTAC concentrations.[5]

Q4: How do I confirm that this compound is working through the ubiquitin-proteasome system?

A4: Demonstrating the involvement of the ubiquitin-proteasome system is a critical validation step.

  • Proteasome Inhibitor Rescue: As mentioned in Q1, co-treatment with a proteasome inhibitor like MG132 should block degradation and lead to the accumulation of ubiquitinated EGFR.[2][3]

  • Ubiquitination Assay: Perform an immunoprecipitation of EGFR followed by a Western blot for ubiquitin. An increase in high molecular weight ubiquitinated EGFR species upon treatment with the PROTAC (especially in the presence of a proteasome inhibitor) confirms ubiquitination.[2]

Q5: What are the best practices for assessing off-target effects of this compound?

A5: Assessing off-target effects is crucial to ensure the specificity of your PROTAC.[7][8]

  • Global Proteomics: Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes in the entire cellular proteome following PROTAC treatment.[7][9] Shorter treatment times (e.g., < 6 hours) are recommended to focus on direct degradation events.[4]

  • Targeted Validation: Once potential off-targets are identified through proteomics, their degradation should be validated using targeted methods like Western blotting.[8]

  • Inactive Controls in Proteomics: It is essential to include your negative controls in the global proteomics experiment to distinguish between intended degradation and other effects of the molecule.[10]

Troubleshooting Guides

Issue 1: No EGFR Degradation Observed
Possible Cause Recommended Action
Poor Cell Permeability Assess cell permeability using a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.[5]
Inefficient Ternary Complex Formation Perform biophysical assays (e.g., TR-FRET, SPR, ITC) to measure ternary complex formation in vitro.[5]
Low E3 Ligase Expression Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line via Western blot or qPCR.[6]
"Hook Effect" Perform a wide dose-response curve, including lower concentrations, to identify the optimal degradation window.[5][6]
PROTAC Instability Assess the stability of the PROTAC in your cell culture media over the course of the experiment.[5]
Issue 2: Incomplete EGFR Degradation
Possible Cause Recommended Action
High Protein Synthesis Rate Conduct a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis occurs.[2]
Suboptimal PROTAC Concentration Re-evaluate the dose-response curve to ensure you are using the optimal concentration for maximal degradation (Dmax).
Cellular Resistance Investigate potential resistance mechanisms, such as mutations in the target protein or E3 ligase, or upregulation of compensatory pathways.

Experimental Protocols

Protocol 1: Western Blot for EGFR Degradation

This protocol outlines the steps to quantify EGFR levels following treatment with this compound.[3][11]

Materials:

  • Cell culture reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-EGFR, anti-loading control e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of this compound and controls for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry software. Normalize EGFR levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the EGFR-PROTAC-E3 ligase ternary complex.

Materials:

  • Cell culture reagents

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Anti-EGFR antibody conjugated to beads (or primary antibody and Protein A/G beads)

  • Wash buffer

  • Elution buffer

  • Primary antibodies (anti-EGFR, anti-E3 ligase)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear lysates with beads.

    • Incubate the lysate with anti-EGFR antibody-conjugated beads overnight at 4°C.

  • Washes and Elution:

    • Wash the beads multiple times with wash buffer.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot, probing for both EGFR and the recruited E3 ligase. The presence of the E3 ligase in the EGFR immunoprecipitate indicates ternary complex formation.

Visualizing Experimental Workflows and Pathways

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC EGFR Degrader 11 Ternary_Complex EGFR-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_EGFR Ubiquitinated EGFR Ubiquitination->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: this compound mechanism of action.

Troubleshooting_Workflow Start No EGFR Degradation Permeability Assess Cell Permeability (e.g., CETSA) Start->Permeability Ternary_Complex Assess Ternary Complex Formation (e.g., TR-FRET) Permeability->Ternary_Complex Permeable No_Degradation No Degradation (Re-evaluate PROTAC design) Permeability->No_Degradation Not Permeable E3_Expression Check E3 Ligase Expression (Western Blot) Ternary_Complex->E3_Expression Complex Forms Ternary_Complex->No_Degradation No Complex Hook_Effect Test Wider Dose Range (Lower Concentrations) E3_Expression->Hook_Effect E3 Expressed E3_Expression->No_Degradation E3 Not Expressed Degradation_Observed Degradation Observed Hook_Effect->Degradation_Observed Degradation at Optimal Dose Hook_Effect->No_Degradation Still No Degradation

Caption: Troubleshooting workflow for lack of EGFR degradation.

Control_Experiments_Logic cluster_Negative_Controls Negative Controls cluster_Positive_Controls Positive Controls Experiment This compound Treatment Observed_Degradation EGFR Degradation Observed Experiment->Observed_Degradation Conclusion Specific, On-Target Degradation Observed_Degradation->Conclusion Inactive_E3 E3-binding deficient control No_Degradation_E3 No Degradation Inactive_E3->No_Degradation_E3 Inactive_Warhead EGFR-binding deficient control No_Degradation_Warhead No Degradation Inactive_Warhead->No_Degradation_Warhead No_Degradation_E3->Conclusion Confirms E3-dependence No_Degradation_Warhead->Conclusion Confirms Target-dependence Proteasome_Inhibitor Co-treat with Proteasome Inhibitor Degradation_Blocked Degradation Blocked Proteasome_Inhibitor->Degradation_Blocked Degradation_Blocked->Conclusion Confirms Proteasome-dependence

Caption: Logical relationships of control experiments.

References

Technical Support Center: PROTAC EGFR Degrader 11 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the in vivo delivery of PROTAC EGFR degrader 11. Given the limited publicly available in vivo data for this specific degrader, this guide incorporates data and protocols from other well-characterized EGFR PROTACs to provide relevant context and guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound B71, is a proteolysis-targeting chimera designed to selectively target the epidermal growth factor receptor (EGFR) for degradation.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This binding induces the formation of a ternary complex between EGFR and the E3 ligase, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of EGFR, offering potential advantages over traditional occupancy-driven inhibitors.[3][4]

Q2: What are the common in vivo delivery challenges associated with PROTACs like EGFR degrader 11?

Due to their unique structure, PROTACs often possess physicochemical properties that present challenges for in vivo delivery. These include:

  • Poor Oral Bioavailability: Many PROTACs have high molecular weight, a large number of rotatable bonds, and polar surface area, which are properties that generally lead to low oral absorption.[3]

  • Low Aqueous Solubility: The complex and often lipophilic nature of PROTACs can result in poor solubility in aqueous solutions, making formulation for in vivo administration difficult.

  • Suboptimal Pharmacokinetics: PROTACs can be subject to rapid metabolism and clearance from the body, leading to a short half-life and insufficient exposure to the target tissue.[3]

  • Poor Cell Permeability: Despite being designed to act intracellularly, the size and polarity of PROTACs can hinder their ability to efficiently cross cell membranes.

Q3: Are there any general strategies to improve the in vivo performance of EGFR PROTACs?

Yes, several strategies are being explored to overcome the delivery challenges of PROTACs:

  • Formulation Development: Utilizing various formulation approaches such as amorphous solid dispersions, lipid-based formulations (e.g., SNEDDS/SMEDDS), and nanoformulations can enhance solubility and bioavailability.

  • Linker Optimization: The linker connecting the two ligands plays a crucial role in the overall properties of the PROTAC. Modifying the linker's length, rigidity, and composition can improve cell permeability and pharmacokinetic parameters.

  • Prodrug Approach: Converting the PROTAC into a prodrug by masking certain functional groups can improve its drug-like properties. The active PROTAC is then released in vivo through enzymatic or chemical cleavage.

  • Parenteral Administration: For PROTACs with very poor oral bioavailability, parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection can be used to ensure adequate systemic exposure.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound and similar molecules.

Issue Potential Cause Troubleshooting Steps
No or low target degradation in tumor tissue Insufficient drug exposure at the tumor site 1. Verify Formulation: Ensure the PROTAC is fully dissolved and stable in the vehicle. Consider alternative, well-tolerated formulation vehicles. 2. Increase Dose/Frequency: Conduct a dose-escalation study to find the optimal dose. Adjust dosing frequency based on pharmacokinetic (PK) data to maintain therapeutic concentrations. 3. Change Administration Route: If oral administration is ineffective, consider intraperitoneal or intravenous injection to bypass absorption barriers.
Poor tumor penetration 1. Analyze Physicochemical Properties: Evaluate the lipophilicity and size of the PROTAC. 2. Linker Modification: If possible, explore derivatives with linkers designed for better tissue distribution.
High variability in animal response Inconsistent dosing 1. Standardize Dosing Procedure: Ensure accurate and consistent administration volume and technique for all animals. 2. Fresh Formulations: Prepare dosing solutions fresh daily to avoid degradation of the compound.
Biological variability 1. Increase Group Size: Use a sufficient number of animals per group to account for individual differences. 2. Homogenize Tumor Size: Randomize animals into groups only when tumors have reached a similar, predefined size.
Observed toxicity or adverse effects Off-target effects 1. In Vitro Selectivity Profiling: Perform proteomic studies to identify potential off-target proteins that are degraded. 2. Dose Reduction: Determine if toxicity is dose-dependent and find a maximum tolerated dose (MTD).
Vehicle-related toxicity 1. Include Vehicle Control Group: Always have a group of animals that receives only the vehicle to assess its toxicity. 2. Test Alternative Vehicles: Explore different, well-tolerated vehicles for administration.
"Hook Effect" observed in vivo Excessive PROTAC concentration 1. Dose Titration: At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) instead of the productive ternary complex. Perform a careful dose-response study to identify the optimal concentration range for degradation.

Quantitative Data Summary

The following tables summarize in vitro data for this compound and in vivo pharmacokinetic data for other exemplary EGFR PROTACs to provide a comparative reference.

Table 1: In Vitro Activity of this compound (Compound B71)

ParameterValueCell Line/SystemReference
DC₅₀ <100 nMNot specified[1][2]
Kᵢ (for CRBN-DDB1) 36 nMBiochemical assay[1][2]
IC₅₀ (Proliferation) <100 nMBaF3 wild type and EGFR mutants[1][2]
Degraded Proteins EGFR, FAK, RSK1Not specified[1][2]

Table 2: Preclinical Pharmacokinetic Parameters of Selected EGFR PROTACs

PROTACAnimal ModelDose & RouteCₘₐₓT₁/₂Bioavailability (F%)Reference
MS39 Mouse50 mg/kg, IP5 µM (at 8h)Not reportedNot applicable[3]
Compound 13 Rat1 mg/kg, IVNot applicable1.77 hNot applicable[3]
SIAIS164018 Rat10 mg/kg, PONot reported7.1 h18.4%[3]
Pro-PEG3-BA MouseNot specified33 µg/mLNot reported53.2%[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the in vivo evaluation of EGFR PROTACs. These are generalized protocols that should be adapted based on the specific properties of this compound.

General Protocol for In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) subcutaneously implanted with a human cancer cell line expressing the target EGFR mutation (e.g., HCC827 for EGFR exon 19 deletion).

  • Tumor Implantation: Inject approximately 5-10 x 10⁶ cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Compound Formulation: Prepare the PROTAC EGFR degrader in a suitable vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. The formulation should be prepared fresh daily.

  • Dosing: Administer the PROTAC and vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight and volume should be recorded. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for EGFR levels) and another portion fixed for immunohistochemistry.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol for Pharmacokinetic (PK) Study
  • Animal Model: Use a suitable rodent species (e.g., mice or rats).

  • Compound Administration: Administer a single dose of the PROTAC via the intended clinical route (e.g., oral gavage) and also via an intravenous route to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and T₁/₂ (half-life). Oral bioavailability (F%) is calculated as (AUCₒᵣₐₗ / AUCᵢᵥ) x (Doseᵢᵥ / Doseₒᵣₐₗ) x 100.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc_pkc PLCγ Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCG PLCγ EGFR->PLCG Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation EGFR EGFR (Target Protein) EGFR_PROTAC_E3 EGFR :: PROTAC :: E3 Ligase EGFR->EGFR_PROTAC_E3 PROTAC PROTAC EGFR Degrader 11 PROTAC->EGFR_PROTAC_E3 E3_Ligase CRBN E3 Ligase E3_Ligase->EGFR_PROTAC_E3 EGFR_PROTAC_E3->PROTAC Release & Recycle Poly_Ub_EGFR Poly-ubiquitinated EGFR EGFR_PROTAC_E3->Poly_Ub_EGFR Ubiquitination Ub Ubiquitin Ub->EGFR_PROTAC_E3 Proteasome Proteasome Poly_Ub_EGFR->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start In Vivo Experiment Start Problem Issue Encountered? (e.g., No Efficacy, Toxicity) Start->Problem No_Problem Continue Monitoring Problem->No_Problem No Check_Formulation Verify Formulation (Solubility, Stability) Problem->Check_Formulation Yes End Experiment Conclusion No_Problem->End Review_Dose Review Dose & Schedule (PK/PD data) Check_Formulation->Review_Dose Assess_Toxicity Assess Toxicity (Vehicle vs. Compound) Review_Dose->Assess_Toxicity Check_Target_Engagement Confirm Target Degradation (Western Blot/IHC) Assess_Toxicity->Check_Target_Engagement Check_Target_Engagement->Start Re-initiate with Optimized Protocol

References

Validation & Comparative

A Comparative Guide to EGFR PROTAC Degraders: Profiling PROTAC EGFR Degrader 11 Against Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional enzyme inhibitors. This guide provides a comparative analysis of PROTAC EGFR degrader 11 (also known as Compound B71) alongside other notable Epidermal Growth Factor Receptor (EGFR) PROTACs. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to be a valuable resource for researchers in the field of oncology drug discovery.

Introduction to EGFR and PROTAC Technology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth and proliferation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] While EGFR tyrosine kinase inhibitors (TKIs) have been a mainstay of treatment, the emergence of drug resistance remains a significant clinical challenge.[1][2]

PROTACs offer a novel therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate target proteins entirely, rather than just inhibiting their function.[3] These heterobifunctional molecules consist of a ligand that binds to the target protein (e.g., EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

Comparative Performance of EGFR PROTACs

The following table summarizes the performance of this compound and other selected EGFR PROTACs based on published experimental data. The data includes metrics for degradation potency (DC50), the concentration at which 50% of the target protein is degraded, and anti-proliferative activity (IC50), the concentration at which 50% of cell growth is inhibited.

PROTAC NameEGFR LigandE3 Ligase LigandTarget EGFR Mutation(s)Cell LineDC50 (nM)IC50 (nM)Reference
This compound (B71) Not SpecifiedCRBN WT and unspecified mutantsBaF3< 100< 100[4][5]
MS39 (Compound 6) GefitinibVHLDel19HCC-8275.0Not Reported[3]
L858RH32553.3Not Reported[3]
MS154 (Compound 10) GefitinibCRBNDel19HCC-82711Not Reported[3]
L858RH325525Not Reported[3]
Compound 13b Osimertinib derivativeCRBNL858R/T790MNCI-H197513.246.82[6]
Gefitinib-based PROTAC® 3 GefitinibVHLDel19HCC82711.7Not Reported
L858RH325522.3Not Reported
PROTAC EGFR degrader 2 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified36.514.0[7]
PROTAC EGFR degrader 5 Not SpecifiedNot SpecifiedDel19HCC82734.8Not Reported[8]

Note: The data for this compound is presented as a range as specific values were not publicly available. This limits a direct quantitative comparison with the other listed degraders.

Mechanism of Action and Experimental Workflows

To facilitate a deeper understanding of the principles behind the presented data, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating EGFR degradation.

PROTAC_Mechanism cluster_cell Cellular Environment EGFR EGFR (Target Protein) Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) EGFR->Ternary_Complex binds to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex is recruited to Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR facilitates ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome is recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: General mechanism of action for an EGFR PROTAC.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow for EGFR Degradation A 1. Cell Culture (e.g., HCC-827, NCI-H1975) B 2. PROTAC Treatment (Varying concentrations and time points) A->B C 3. Cell Lysis (Protein extraction) B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary Ab: anti-EGFR, anti-Actin Secondary Ab: HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry to determine DC50) H->I

Caption: Experimental workflow for assessing EGFR degradation.

Experimental Protocols

Western Blotting for EGFR Degradation

This protocol outlines the key steps to quantify the degradation of EGFR in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed NSCLC cell lines (e.g., HCC-827 for EGFR Del19, NCI-H1975 for L858R/T790M) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the EGFR band intensity to the loading control.

  • Calculate the percentage of EGFR degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effect of EGFR PROTACs on cancer cell lines.

1. Cell Seeding and Treatment:

  • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the EGFR PROTAC for 72 hours.

2. MTT Incubation:

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

3. Formazan Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

This compound demonstrates activity in degrading EGFR and inhibiting cell proliferation, although the publicly available data is less specific compared to other well-characterized EGFR PROTACs. The comparative data presented in this guide highlights the diversity of EGFR PROTACs in terms of their EGFR-binding warheads, recruited E3 ligases, and their resulting degradation potency and selectivity against various EGFR mutations. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to evaluate and compare the efficacy of novel EGFR degraders. As the field of targeted protein degradation continues to advance, rigorous and standardized comparative studies will be crucial in identifying the most promising therapeutic candidates for patients with EGFR-driven cancers.

References

Validating EGFR Degradation: A Comparative Guide to PROTAC EGFR Degrader 11 and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, rigorously validating the on-target effects of novel therapeutics is paramount. This guide provides an objective comparison of two powerful methodologies for reducing Epidermal Growth Factor Receptor (EGFR) protein levels: the use of a specific PROTAC (Proteolysis Targeting Chimera), PROTAC EGFR degrader 11 , and the established genetic tool of small interfering RNA (siRNA). Both techniques aim to diminish the cellular concentration of EGFR, a key driver in many cancers, but they achieve this through fundamentally different mechanisms.

This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system. One end of the molecule binds to EGFR, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. In contrast, siRNA-mediated knockdown operates at the post-transcriptional level. A synthetic double-stranded RNA molecule, complementary to the EGFR mRNA sequence, is introduced into the cell. This siRNA becomes part of the RNA-induced silencing complex (RISC), which then finds and cleaves the target EGFR mRNA, thereby preventing its translation into protein.

This guide offers a head-to-head comparison of their mechanisms, efficacy, and experimental workflows, supported by representative experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their validation studies.

Performance Comparison: PROTAC vs. siRNA

The choice between a PROTAC degrader and siRNA for target validation hinges on the specific experimental objectives. PROTACs provide a pharmacologically relevant model, mimicking the action of a potential drug by directly eliminating the target protein. siRNA, on the other hand, offers a highly specific genetic method to confirm that an observed phenotype is a direct consequence of the target's absence.

Quantitative Data Summary

The following tables summarize representative quantitative data comparing the efficacy of an EGFR PROTAC and EGFR siRNA in reducing EGFR protein levels, inhibiting downstream signaling, and impacting cancer cell proliferation. While direct comparative data for "this compound" is not available in a single study, the data for highly potent EGFR PROTACs serves as a strong proxy.

Table 1: Comparison of EGFR Protein Degradation

MethodAgentConcentrationTreatment TimeCell Line% EGFR Degradation (Dmax)DC50/IC50
PROTAC EGFR Degrader50 nM16 hoursHCC-827 (mutant EGFR)>95%DC50: 5.0 nM[1]
PROTAC EGFR Degrader50 nM16 hoursH3255 (mutant EGFR)>95%DC50: 3.3 nM[1]
siRNA EGFR siRNA100 nM48 hoursNCI-H292~60%N/A
siRNA EGFR siRNA100 nM48 hoursHCC827~60%N/A

Table 2: Impact on Downstream Signaling and Cell Viability

MethodAgentConcentrationTreatment TimeCell LineDownstream EffectCell Viability Effect
PROTAC EGFR Degrader10-100 nM16 hoursHCC-827, H3255Potent inhibition of p-AKTPotent suppression of cell growth[1]
siRNA EGFR siRNA80 nmol/L48-72 hoursDLD-1Inhibition of AKT and ERK1/2 phosphorylationDecreased proliferation, enhanced apoptosis
siRNA EGFR siRNAN/A72 hoursSCaBERN/AReduced cell viability[2]

Visualizing the Mechanisms and Workflows

To clarify the distinct approaches of PROTAC-mediated degradation and siRNA-mediated silencing, the following diagrams illustrate the key pathways and experimental processes.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGF EGF Ligand EGF->EGFR Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

PROTAC_vs_siRNA_Workflow cluster_PROTAC This compound cluster_siRNA EGFR siRNA p_start Treat cells with PROTAC Degrader 11 p_mech Formation of EGFR-PROTAC-CRBN Ternary Complex p_start->p_mech p_ubi Ubiquitination of EGFR p_mech->p_ubi p_deg Proteasomal Degradation of EGFR p_ubi->p_deg p_end Reduced EGFR Protein Levels p_deg->p_end s_start Transfect cells with EGFR siRNA s_mech siRNA incorporated into RISC s_start->s_mech s_cleave RISC-mediated cleavage of EGFR mRNA s_mech->s_cleave s_trans Inhibition of EGFR Translation s_cleave->s_trans s_end Reduced EGFR Protein Synthesis s_trans->s_end

Figure 2: Mechanisms of Action: PROTAC vs. siRNA.

Validation_Workflow cluster_assays Validation Assays start Seed Cancer Cells (e.g., HCC-827) treatment Treat with PROTAC Degrader 11 or Transfect with EGFR siRNA (include controls) start->treatment incubation Incubate for specified time (e.g., 16-72 hours) treatment->incubation western Western Blot (EGFR, p-AKT, loading control) incubation->western viability Cell Viability Assay (MTT, XTT, or CellTiter-Glo) incubation->viability analysis Data Analysis: - Quantify protein degradation (DC50) - Assess downstream signaling - Determine cell viability (IC50) western->analysis viability->analysis conclusion Compare efficacy and validate on-target effect analysis->conclusion

Figure 3: Experimental Workflow for Validation.

Detailed Experimental Protocols

siRNA Transfection for EGFR Knockdown

This protocol is a general guideline for transfecting cancer cells with siRNA. Optimization may be required for specific cell lines.

  • Cell Seeding: The day before transfection, seed cells (e.g., NCI-H292, HCC827) in a 6-well plate at a density of 2 x 10^5 cells per well to ensure they are 60-80% confluent at the time of transfection.[3][4]

  • Complex Preparation:

    • For each well, dilute a final concentration of 50-100 nM of EGFR siRNA into a serum-free medium (e.g., Opti-MEM).[3]

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) into the serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.[5]

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the siRNA-lipid complex mixture to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[3]

  • Post-Transfection:

    • After the incubation period, add complete growth medium (with serum) to the cells. For some protocols, the transfection mixture is removed and replaced with fresh medium.

    • Incubate the cells for 48-72 hours before proceeding to analysis to allow for mRNA and protein turnover.[2][3]

Western Blot for Protein Degradation Analysis

This protocol details the steps to quantify the reduction in EGFR and downstream signaling proteins.

  • Cell Lysis:

    • After treatment with this compound or transfection with EGFR siRNA, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Collect the cell lysates and centrifuge to pellet cell debris. The supernatant contains the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[6]

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EGFR, p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

    • Quantify the band intensities using densitometry software. Normalize the EGFR and p-AKT signals to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of this compound or transfect with EGFR siRNA as previously described. Include vehicle-treated and no-cell controls. Incubate for the desired treatment period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value for the PROTAC degrader or to compare the viability of siRNA-treated cells to controls.[7]

Conclusion

Both this compound and EGFR siRNA are invaluable tools for validating the role of EGFR in cancer. PROTACs offer a direct pharmacological approach to protein degradation, providing rapid and potent elimination of the target protein, which is highly representative of a therapeutic intervention.[8] siRNA provides a robust genetic method to confirm that the observed cellular phenotype is a direct result of the loss of EGFR expression.[8] The optimal choice of methodology will depend on the specific research question, with the combined use of both techniques providing the most comprehensive and rigorous validation of EGFR as a therapeutic target.

References

Selectivity Profiling of PROTAC EGFR Degrader 11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of PROTAC EGFR degrader 11 (also known as Compound B71). As the development of targeted protein degraders continues to advance, understanding their selectivity is paramount for predicting both on-target efficacy and potential off-target effects. This document summarizes available data on this compound and compares it with other relevant EGFR-targeting compounds, offering insights for researchers in oncology and drug discovery.

Executive Summary

This compound is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers. It achieves this by simultaneously binding to EGFR and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[1] Available data indicates that this compound effectively degrades EGFR with a DC₅₀ of less than 100 nM and inhibits the proliferation of both wild-type and mutant EGFR-expressing BaF3 cells with an IC₅₀ of less than 100 nM.[1][2] Notably, it has also been reported to degrade Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1), suggesting a degree of polypharmacology.[1][2]

This guide presents a structured comparison of this compound with other EGFR-targeting PROTACs and small molecule inhibitors, highlighting the critical need for comprehensive kinase-wide selectivity profiling in the development of such therapeutics.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the known kinase targets of this compound and provide a template for comparison with other EGFR-targeted compounds. Due to the limited publicly available kinase panel screening data for this compound, this section is presented as a model for how such data should be structured for comparative analysis.

Table 1: Profile of this compound (Compound B71)

Target KinaseReported ActivityQuantitative Data (e.g., % Inhibition @ 1µM, Kᵢ, DC₅₀)Data Source
EGFR Primary Target (Degradation) DC₅₀ < 100 nM MedchemExpress[1], Immunomart[2]
FAK Off-Target (Degradation)Not specifiedMedchemExpress[1], Immunomart[2]
RSK1 Off-Target (Degradation)Not specifiedMedchemExpress[1], Immunomart[2]
Other KinasesData Not AvailableRequires comprehensive kinase panel screening-

Table 2: Comparative Selectivity of EGFR-Targeting Compounds

CompoundTypePrimary Target(s)Key Off-Targets (if known)Selectivity Notes
This compound PROTACEGFRFAK, RSK1Polypharmacology observed.[1][2]
Osimertinib TKIEGFR (mutant-selective)-High selectivity for T790M and activating mutations over wild-type EGFR.
Gefitinib TKIEGFR-Inhibits EGFR tyrosine kinase activity.[3]
MS39 & MS154 PROTACEGFR (mutant-selective)-Reported to be highly selective for mutant EGFR over wild-type.[4]
SIAIS125 & SIAIS126 PROTACEGFR (mutant-selective)-Selectively degrade EGFRL858R+T790M and EGFREx19del but not wild-type.[5]

Experimental Protocols

Comprehensive selectivity profiling is crucial for the development of targeted therapies. The following outlines a standard protocol for a kinase panel screening assay, such as the KINOMEscan™ platform, which is a widely used method for assessing the selectivity of kinase inhibitors and degraders.

KINOMEscan™ Assay Protocol (Illustrative)

This protocol is based on a competitive binding assay that quantifies the ability of a test compound to compete with an immobilized ligand for binding to a panel of kinases.

  • Assay Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced the immobilized ligand.

  • Preparation of Reagents:

    • Kinase Panel: A panel of recombinant human kinases, each tagged with a unique DNA identifier.

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).

    • Test Compound: this compound is serially diluted to a range of concentrations in DMSO.

  • Assay Procedure:

    • The DNA-tagged kinases are individually incubated with the immobilized ligand and the test compound in a multi-well plate format.

    • The binding reactions are allowed to reach equilibrium.

    • The solid support is washed to remove unbound components.

    • The bound kinase is eluted.

    • The amount of eluted kinase is quantified by qPCR of the DNA tag.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to a DMSO control.

    • The results are typically expressed as a percentage of the control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • For compounds showing significant binding, a dissociation constant (Kd) can be determined by performing the assay with a range of compound concentrations.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the general workflow for PROTAC-mediated protein degradation and its analysis.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCG->PKC Differentiation Differentiation PKC->Differentiation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified overview of the EGFR signaling cascade.

PROTAC_Workflow cluster_cellular_process Cellular Mechanism cluster_analysis Experimental Analysis PROTAC PROTAC EGFR Degrader 11 Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation Cell_Culture Treat Cells with PROTAC Lysate_Prep Prepare Cell Lysates Cell_Culture->Lysate_Prep Western_Blot Western Blot Lysate_Prep->Western_Blot Kinome_Scan KinomeScan Lysate_Prep->Kinome_Scan Quantification Quantify Protein Levels (e.g., DC₅₀) Western_Blot->Quantification Selectivity_Profile Assess Kinase Selectivity Kinome_Scan->Selectivity_Profile

Caption: Workflow of PROTAC action and analysis.

References

Unveiling the Cross-Reactivity Profile of PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of PROTAC EGFR Degrader 11, also known as Compound B71, reveals a notable cross-reactivity with other key cellular kinases, specifically Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase 1 (RSK1). While primarily designed to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR), this proteolysis-targeting chimera (PROTAC) also demonstrates measurable degradation of FAK and RSK1, a critical consideration for researchers and drug development professionals in the field of targeted protein degradation.

This compound operates by engaging the Cereblon (CRBN) E3 ubiquitin ligase, to which it binds with a high affinity (Kᵢ of 36 nM), to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. While its primary target is EGFR, with a degradation concentration (DC₅₀) of less than 100 nM, the off-target degradation of FAK and RSK1 highlights the importance of thorough selectivity profiling in PROTAC development.

Comparative Analysis of Kinase Degradation

To provide a clear comparison of the degradation efficacy of this compound against its primary target and identified off-targets, the following table summarizes the available quantitative data.

Target KinaseParameterValue
EGFR DC₅₀ < 100 nM
FAK Degradation Observed
RSK1 Degradation Observed

Quantitative degradation data for FAK and RSK1 (e.g., DC₅₀ values) are not yet publicly available in detail. The information is based on qualitative statements from vendor datasheets referencing patent application WO2024072178A1.

Signaling Pathways Overview

The cross-reactivity of this compound impacts multiple signaling pathways crucial for cell growth, proliferation, and survival.

EGFR_Signaling_Pathway EGFR and Related Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt FAK FAK RSK1 RSK1 MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->RSK1 Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR and downstream signaling pathways, including off-targets FAK and RSK1.

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental mechanism of this compound involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC EGFR Degrader 11 EGFR EGFR (Target Protein) PROTAC->EGFR Binds E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Recruits Ubiquitinated_EGFR Ubiquitinated EGFR EGFR->Ubiquitinated_EGFR E3_Ligase->Ubiquitinated_EGFR Ubiquitinates Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Degraded_Protein Proteasome->Degraded_Protein Degrades Ubiquitinated_EGFR->Proteasome Recognized by

General workflow of PROTAC-induced protein degradation.

Experimental Protocols

The assessment of protein degradation is a critical step in characterizing the activity and selectivity of a PROTAC. The following is a generalized protocol for determining protein degradation via Western Blot, a standard method in the field.

Protocol: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., a cancer cell line expressing EGFR, FAK, and RSK1) at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for EGFR, FAK, RSK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters such as DC₅₀.

Conclusion

This compound is a potent degrader of EGFR. However, its cross-reactivity with FAK and RSK1 underscores the necessity for comprehensive selectivity profiling of PROTAC molecules. Researchers utilizing this and similar compounds should be aware of these off-target effects and consider their potential impact on experimental outcomes and therapeutic applications. Further quantitative analysis is required to fully elucidate the selectivity profile of this compound.

A Comparative Guide to the Efficacy of PROTAC EGFR Degrader 11 in EGFR-Mutant Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PROTAC EGFR degrader 11, a novel proteolysis-targeting chimera, against established EGFR tyrosine kinase inhibitors (TKIs) in various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. The data presented herein is intended to offer an objective overview of the product's performance, supported by experimental data and detailed methodologies, to aid in research and drug development decisions.

Introduction to this compound

This compound, also known as Compound B71, is a heterobifunctional molecule designed to induce the degradation of the epidermal growth factor receptor (EGFR). It functions by hijacking the cell's natural protein disposal machinery. One end of the PROTAC binds to EGFR, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional inhibitors by eliminating the entire protein, which may overcome resistance mechanisms associated with kinase inhibition.

Comparative Efficacy Analysis

The following table summarizes the available quantitative data on the efficacy of this compound and other EGFR-targeted therapies in various EGFR mutant cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal degradation concentration (DC50) for protein degradation.

Cell LineEGFR Mutation StatusCompoundIC50 (nM)DC50 (nM)
Ba/F3Wild-TypeThis compound<100<100
Ba/F3EGFR mutantsThis compound<100<100
HCC827 Exon 19 Deletion This compound Data not available Potent degradation
Gefitinib8.9-
Afatinib0.7-
Osimertinib6.2-
H1975 L858R/T790M This compound Data not available Potent degradation
Gefitinib>10000-
Afatinib240-
Osimertinib15-
PC-9 Exon 19 Deletion This compound Data not available Data not available
Gefitinib15-
Afatinib1.3-
Osimertinib9-

Note: While specific IC50 and DC50 values for this compound in key NSCLC cell lines like HCC827 and H1975 are not publicly available in the search results, it has been reported to potently induce the degradation of EGFR with Exon 19 deletion and L858R/T790M mutations.[1] The table includes IC50 values for established EGFR inhibitors in these cell lines for comparative context.

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is crucial to visualize the EGFR signaling pathway and the mechanism of action for PROTACs, as well as the experimental workflows.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

PROTAC_Mechanism cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC (EGFR binder - Linker - CRBN binder) EGFR Target Protein (EGFR) PROTAC->EGFR Binds to CRBN E3 Ligase (CRBN) PROTAC->CRBN Recruits Proteasome Proteasome EGFR->Proteasome Targeted for Degradation CRBN->EGFR Ubiquitination Ub Ubiquitin Degraded_EGFR Degraded EGFR (Fragments) Proteasome->Degraded_EGFR Degrades

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_western Western Blot (for DC50) cluster_viability Cell Viability Assay (for IC50) start Start cell_culture 1. Cell Culture (EGFR mutant cell lines) start->cell_culture treatment 2. Treatment (this compound or other TKIs) cell_culture->treatment cell_lysis 3. Cell Lysis treatment->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant sds_page 5a. SDS-PAGE protein_quant->sds_page reagent_add 5b. Add Viability Reagent (e.g., MTT, CellTiter-Glo) protein_quant->reagent_add transfer 6a. Protein Transfer sds_page->transfer blocking 7a. Blocking transfer->blocking ab_incubation 8a. Antibody Incubation (Primary & Secondary) blocking->ab_incubation detection 9a. Chemiluminescent Detection ab_incubation->detection analysis_wb 10a. Densitometry Analysis (Determine DC50) detection->analysis_wb end End analysis_wb->end incubation 6b. Incubation reagent_add->incubation readout 7b. Measure Signal (Absorbance/Luminescence) incubation->readout analysis_via 8b. Data Analysis (Determine IC50) readout->analysis_via analysis_via->end

Caption: Experimental workflow for determining DC50 and IC50 values.

Experimental Protocols

Western Blot for EGFR Degradation (DC50 Determination)

This protocol outlines the steps to assess the degradation of EGFR in cell lines treated with this compound.

  • Cell Culture and Treatment:

    • Seed EGFR mutant NSCLC cells (e.g., HCC827, H1975) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the EGFR band intensity to the loading control.

    • Calculate the percentage of EGFR remaining relative to the vehicle control for each concentration.

    • Plot the percentage of remaining EGFR against the logarithm of the PROTAC concentration and use non-linear regression to determine the DC50 value.

Cell Viability Assay (IC50 Determination)

This protocol describes how to measure the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed EGFR mutant NSCLC cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

This compound represents a promising therapeutic strategy for targeting EGFR-driven cancers. Its mechanism of inducing protein degradation offers a potential advantage over traditional inhibition, particularly in the context of acquired resistance. While the publicly available data on its efficacy in specific NSCLC cell lines is currently limited, its reported potent degradation of key EGFR mutants warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this novel EGFR degrader.

References

Confirming the On-Target Activity of PROTAC EGFR Degrader 11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PROTAC EGFR degrader 11 (also known as Compound B71), focusing on its on-target activity. We present key performance data in comparison to other published EGFR PROTACs and detail the experimental protocols necessary to validate these findings. This document is intended to serve as a practical resource for researchers in the field of targeted protein degradation.

Mechanism of Action: PROTAC-Mediated EGFR Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the target protein (in this case, EGFR), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2][3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[1][4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC This compound Ternary_Complex EGFR-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds to EGFR & E3 Ligase EGFR EGFR (Target Protein) EGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR Fragments Proteasome->Degraded_EGFR Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[6][7][8] Dysregulation of EGFR signaling is a key driver in the development of various cancers.[9]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival EGF EGF (Ligand) EGF->EGFR

Figure 2: Simplified EGFR signaling pathway.

Quantitative Data Comparison

The on-target activity of this compound and other notable EGFR PROTACs is summarized below. The data is compiled from various studies and presented for comparative purposes.

CompoundTarget(s)E3 Ligase LigandDC50IC50Cell Line(s)Notes
This compound EGFR, FAK, RSK1CRBN<100 nM<100 nMBaF3 WT & mutantsAlso known as Compound B71. Binds to CRBN-DDB1 with a Ki of 36 nM.[10][11]
PROTAC 17Mutant EGFRCRBN11 nM, 25 nMNot specifiedHCC827, H3255Selective for mutant EGFR over wild-type (WT).[12]
Covalent PROTAC 6EGFR Del19Not specified3.57 nMNot specifiedHCC827No effect on other EGFR mutants or WT.[12]
PROTAC 7Mutant EGFRNot specified17.93 nM - 0.63 µM0.009 µM - 3.24 µMHCC-827, NCI-H1975Selective for mutant EGFR over WT.[12]
6hEGFR Del19/T790M/C797SVHL8 nM0.02 µMBa/F3-mutantDegrades triple mutant EGFR via VHL-associated proteasome pathway.[13]
IV-3Multiple EGFR mutantsNot specified17.93 nM - 0.63 µM0.009 µM - 3.24 µMHCC-827, NCI-H1975Degrades multiple EGFR mutations; no inhibitory activity against WT EGFR expressing cells.[14]

Experimental Protocols

To confirm the on-target activity of an EGFR degrader, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Experimental Workflow

A typical workflow for evaluating a PROTAC's efficacy involves cell treatment, followed by assays to measure protein degradation and the downstream effects on cell viability and signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays Start Cell Seeding & Culture Treatment Treat cells with This compound Start->Treatment Incubation Incubate for defined time points Treatment->Incubation Western_Blot Western Blot (EGFR Degradation) Incubation->Western_Blot Viability_Assay Cell Viability Assay (e.g., CTG, CCK-8) Incubation->Viability_Assay Ubiquitination_Assay Ubiquitination Assay (Immunoprecipitation) Incubation->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, IC50 calculation) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Conclusion Conclusion on On-Target Activity Data_Analysis->Conclusion

Figure 3: General experimental workflow for PROTAC evaluation.
Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in total EGFR protein levels following treatment with the PROTAC.[9]

Materials:

  • Cancer cell lines (e.g., HCC827, H1975)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline with Tween 20 (TBST)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[9]

    • Add ice-cold RIPA buffer and scrape the cells.[9]

    • Incubate the lysate on ice for 30 minutes, vortexing intermittently.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

    • Collect the supernatant containing the protein extract.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-EGFR antibody (e.g., 1:1000 dilution) overnight at 4°C.[9] Also, probe for a loading control (β-actin or GAPDH) on the same membrane.

    • Wash the membrane three times with TBST.[9]

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.[9]

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize EGFR band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 value.[15]

Cell Viability Assay (e.g., CellTiter-Glo® or CCK-8)

This assay measures the effect of EGFR degradation on cell proliferation and viability.[16]

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.

  • Assay:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.

    • For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

  • Analysis: Plot the cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.

EGFR Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[17]

Materials:

  • Cancer cell lines

  • This compound and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Primary antibody: anti-ubiquitin

  • Western blot reagents (as listed above)

Procedure:

  • Cell Treatment: Treat cells with this compound, with or without a proteasome inhibitor (to allow ubiquitinated proteins to accumulate), for a specified time.

  • Cell Lysis: Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-EGFR antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the EGFR-antibody complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR.

An increase in the ubiquitinated EGFR signal in the presence of the PROTAC (and proteasome inhibitor) confirms the mechanism of action.[18]

References

A Comparative Guide to the Reproducibility of PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the PROTAC EGFR degrader 11, offering insights into its performance alongside other notable EGFR degraders. The information presented is collated from publicly available experimental data to aid in the assessment of its reproducibility and potential applications in research and development.

Performance Comparison of EGFR PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the DC50 value (the concentration required to degrade 50% of the target protein), and its ability to inhibit cell proliferation, measured by the IC50 value (the concentration required to inhibit 50% of a biological process).

Below is a summary of the reported performance data for this compound and other well-characterized EGFR PROTACs, MS39 and MS154. It is important to note that the data for this compound is presented as a general range, while more precise values are available for MS39 and MS154 from direct comparative studies.

DegraderTarget LigandE3 Ligase LigandCell LineDC50 (nM)IC50 (nM)Reference
This compound (Compound B71) EGFRCRBNBaF3 (WT & EGFR mutants)< 100< 100[1]
MS39 (Compound 6) GefitinibVHLHCC-827 (EGFR del19)5.0Not Reported[2][3]
H3255 (EGFR L858R)3.3Not Reported[2][3]
MS154 (Compound 10) GefitinibCRBNHCC-827 (EGFR del19)11Not Reported[2]
H3255 (EGFR L858R)25Not Reported[2]

Note: The direct comparison of absolute potency is challenging due to the differing precision of the available data. The specific cell lines and experimental conditions can also significantly influence the observed DC50 and IC50 values.

Signaling Pathways and Experimental Workflows

To understand the context of these experiments, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate these compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. PROTACs are designed to induce the degradation of EGFR, thereby shutting down these signaling pathways in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway activated by ligand binding.

PROTAC Mechanism of Action and Evaluation Workflow

The core principle of PROTAC technology is to hijack the cell's ubiquitin-proteasome system to selectively degrade a target protein. The evaluation of a PROTAC's efficacy follows a systematic workflow, from initial biochemical assays to in vivo studies.

PROTAC_Workflow cluster_PROTAC PROTAC Action cluster_Evaluation Experimental Evaluation PROTAC PROTAC Ternary Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary EGFR EGFR (Target Protein) EGFR->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation EGFR Degradation Proteasome->Degradation Biochemical Biochemical Assays (Binding Affinity) Cellular Cell-Based Assays (Western Blot, Viability) Biochemical->Cellular Validate in cells InVivo In Vivo Studies (Xenograft Models) Cellular->InVivo Test in animal models

Caption: General mechanism of PROTAC action and the typical experimental evaluation workflow.

Experimental Protocols

Reproducibility of experimental results is fundamental to scientific progress. Provided below are detailed, generalized protocols for the key assays used to characterize EGFR PROTACs.

Protocol 1: Western Blot for EGFR Degradation

This protocol outlines the steps to determine the DC50 of a PROTAC by quantifying the reduction in EGFR protein levels.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HCC-827 for EGFR del19 or H3255 for EGFR L858R) in 6-well plates and culture overnight to reach 70-80% confluency.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.

5. Detection and Analysis:

  • Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the EGFR band intensity to the loading control.

  • Calculate the percentage of EGFR degradation for each PROTAC concentration relative to the vehicle control to determine the DC50 value.[2]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 of a PROTAC by measuring its effect on cell proliferation.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC or vehicle control and incubate for a specified period (e.g., 72-96 hours).

2. MTT Reagent Addition:

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

3. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

References

Assessing Resistance Mechanisms to PROTAC EGFR Degrader 11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTAC EGFR degrader 11 with alternative EGFR-targeting PROTACs, offering insights into potential resistance mechanisms and supporting experimental data. The information is intended to aid researchers in the strategic design and evaluation of next-generation EGFR degraders.

Introduction to this compound

This compound, also known as Compound B71, is a heterobifunctional molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a potential advantage over traditional EGFR inhibitors by eliminating the entire protein, thereby mitigating resistance mechanisms associated with kinase domain mutations.

Notably, this compound has been reported to degrade not only EGFR but also the off-target proteins Focal Adhesion Kinase (FAK) and Ribosomal S6 Kinase (RSK1). This multi-targeting activity could have implications for both efficacy and potential resistance pathways.

Comparative Analysis of EGFR PROTAC Degraders

The following tables summarize the performance of this compound alongside a selection of other published EGFR PROTACs. This comparative data highlights the diversity in warheads, E3 ligase recruiters, and their efficacy against various EGFR mutations.

Table 1: Profile of this compound

Degrader NameWarhead LigandE3 Ligase RecruitedKᵢ for E3 Ligase (nM)Target ProfileDC₅₀IC₅₀
This compound (Compound B71)Not SpecifiedCRBN36EGFR, FAK, RSK1<100 nM (in BaF3 cells)<100 nM (in BaF3 WT and EGFR mutant cells)[1][2]

Table 2: Comparative Efficacy of Alternative EGFR PROTACs

DegraderWarheadE3 LigaseTarget EGFR Mutation(s)Cell LineDC₅₀ (nM)IC₅₀ (nM)
Gefitinib-based
MS39GefitinibVHLDel19HCC8275.0[3][4]-
L858RH32553.3[3][4]-
MS154GefitinibCRBNDel19HCC82711[3]-
L858RH325525[3]-
Compound 14GefitinibCRBNDel19HCC8270.26[3]4.91[3]
L858RBa/F320.57[3]-
Osimertinib-based
CP17Covalent Osimertinib derivativeVHLDel19HCC8270.49[3]1.6[3]
Dacomitinib-based
Compound 13DacomitinibVHLDel19HCC8273.57[4]6[4]
Brigatinib-based
Compound 6hBrigatinibVHLDel19/T790M/C797SBa/F3820
Canertinib-based
SIAIS125CanertinibCRBNDel19PC9100[3]2.6[3]
Fourth-Gen TKI-based
PROTAC 2Pyrido[3,4-d] pyrimidineCRBNDel19HCC82745.2180[3]
PROTAC 10Pyrido[3,4-d] pyrimidineVHLDel19HCC82734.8[3]220[3]

Potential Resistance Mechanisms to this compound

Based on the known mechanisms of PROTACs and resistance to other EGFR-targeted therapies, several potential resistance mechanisms to this compound can be postulated:

  • On-Target Mutations: Alterations in the EGFR protein that prevent the binding of the PROTAC's warhead. While PROTACs can often overcome resistance mutations that affect inhibitor binding, mutations that disrupt the PROTAC binding site could still confer resistance.

  • E3 Ligase Machinery Alterations:

    • Mutations or downregulation of CRBN: As this compound relies on CRBN for its activity, mutations or decreased expression of CRBN would impair the formation of the ternary complex and subsequent EGFR degradation.

    • Mutations in other components of the ubiquitin-proteasome system: Changes in the expression or function of ubiquitin-activating enzymes, ubiquitin-conjugating enzymes, or the proteasome itself could lead to reduced degradation efficiency.

  • Impaired Ternary Complex Formation: The stability of the EGFR-PROTAC-CRBN ternary complex is crucial for efficient degradation. Resistance could arise from mutations in EGFR or CRBN that weaken the protein-protein interactions within this complex.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the PROTAC from the cancer cells, reducing its intracellular concentration and thereby its efficacy.

  • Off-Target Related Resistance: The degradation of FAK and RSK1 by this compound may initially contribute to its anti-cancer activity. However, cancer cells could develop resistance by rewiring their signaling pathways to become less dependent on FAK and RSK1, or by upregulating compensatory pathways.

  • Transcriptional Upregulation of EGFR: Cancer cells might compensate for increased EGFR degradation by upregulating the transcription of the EGFR gene, thereby maintaining a sufficient level of the protein to drive proliferation.

Experimental Protocols

Western Blotting for Protein Degradation (DC₅₀ Determination)

This protocol outlines the steps to quantify the degradation of EGFR, FAK, and RSK1 in response to PROTAC treatment.

Materials:

  • Cancer cell lines (e.g., HCC827, H1975, or Ba/F3 expressing various EGFR mutants)

  • Complete cell culture medium

  • This compound and comparator PROTACs

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-FAK, anti-RSK1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control (β-actin or GAPDH).

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.

Cell Viability Assay (IC₅₀ Determination)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of PROTACs on cell proliferation.

Materials:

  • Cancer cell lines

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • This compound and comparator PROTACs

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of medium. Allow cells to adhere overnight.

  • PROTAC Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizing Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K FAK FAK EGFR->FAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK1 RSK1 ERK->RSK1 Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FAK->Proliferation RSK1->Proliferation

Caption: Simplified EGFR signaling pathway and points of interest for this compound.

PROTAC_Mechanism cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC EGFR degrader 11 EGFR EGFR PROTAC->EGFR Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex EGFR-PROTAC-CRBN Ternary Complex EGFR->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_EGFR Ubiquitinated EGFR Ubiquitination->Ub_EGFR Proteasome 26S Proteasome Ub_EGFR->Proteasome Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seeding Seed Cells Treatment Treat with PROTAC Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay (IC50) Treatment->Viability Western Western Blot (DC50) Lysis->Western

Caption: General experimental workflow for assessing PROTAC efficacy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of targeted therapies like PROTAC EGFR degrader 11 are paramount for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, based on general best practices for potent, biologically active small molecules. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, in both solid and solution form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation or skin exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). Consider double-gloving for added protection.

  • Body Protection: A laboratory coat.

Summary of Key Handling and Storage Data

While specific quantitative data for the disposal of this compound is not available, the following table summarizes essential handling and storage information critical for safe laboratory operations.

ParameterInformationSource
Chemical Name This compound (Compound B71)MedchemExpress[1], Immunomart[2]
Primary Hazard Potent, biologically active compound. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.General practice for similar compounds[3][4]
Storage (Solid) Store at -20°C for long-term stability.General PROTAC storage guidelines[5]
Storage (In Solution) Aliquot and store at -80°C to prevent repeated freeze-thaw cycles.MedchemExpress[1], General PROTAC storage guidelines
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.General chemical safety guidelines[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach involving waste segregation, secure containment, and clear labeling to ensure compliance and safety.[2][3][6][7]

  • Waste Segregation: At the point of generation, meticulously separate waste containing this compound from other waste streams.[8]

    • Solid Waste:

      • Unused or expired solid this compound.

      • Contaminated materials such as weighing paper, pipette tips, tubes, vials, gloves, and bench paper.[4][8]

    • Liquid Waste:

      • Solutions containing this compound (e.g., stock solutions in DMSO, cell culture media, assay buffers).

      • Solvents used for rinsing contaminated containers.

    • Sharps Waste:

      • Contaminated needles, syringes, or other sharp objects.

  • Waste Containment and Labeling:

    • Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container with a secure lid. The container must be clearly labeled as "Hazardous Chemical Waste" and specify the contents, including "this compound."

    • Liquid Waste: Use a chemically resistant, sealable container for all liquid waste. The label should read "Hazardous Chemical Waste" and list all constituents, including solvents and their approximate concentrations. Leave at least 10% headspace to accommodate expansion.

    • Sharps Waste: Place all contaminated sharps into a designated sharps container for hazardous chemical waste.

  • Decontamination:

    • Surfaces: Decontaminate all work surfaces that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

    • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, deface or remove the label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the general trash.[4]

    • Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[4]

Visualizing the Workflow

To provide a clearer understanding of the procedural flow, the following diagrams illustrate the general experimental workflow for a PROTAC and the subsequent disposal process.

G cluster_experiment Experimental Workflow cluster_disposal Disposal Workflow prep Prepare Stock Solution (in Chemical Fume Hood) treat Treat Cells with This compound prep->treat incubate Incubate for Desired Time treat->incubate lyse Cell Lysis incubate->lyse analyze Analyze Protein Degradation (e.g., Western Blot) lyse->analyze segregate Segregate Waste at Source (Solid, Liquid, Sharps) lyse->segregate Generate Waste analyze->segregate contain Contain and Label Waste (Designated Containers) segregate->contain store Store in Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: General experimental and disposal workflow for this compound.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to target and degrade specific proteins.[9][10]

G protac Recycled PROTAC ternary Formation of Ternary Complex protac->ternary egfr Degraded EGFR egfr->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination of EGFR ternary->ub Recruitment proteasome Proteasomal Degradation ub->proteasome Targeting proteasome->protac proteasome->egfr

Caption: Mechanism of action for PROTAC-mediated degradation of the EGFR protein.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC EGFR Degrader 11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of novel therapeutic compounds is paramount. This guide provides essential safety and logistical information for the effective and safe use of PROTAC EGFR Degrader 11, a potent molecule designed to selectively eliminate the Epidermal Growth Factor Receptor (EGFR).

This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to foster a secure research environment. By adhering to these guidelines, you can minimize risks and ensure the integrity of your experiments.

Immediate Safety and Handling Precautions

A thorough understanding of the safety profile of this compound is the first line of defense. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following table summarizes key safety and handling information based on available data and general practices for similar compounds.

ParameterInformation
Chemical Name This compound
CAS Number 3034244-71-5
Target Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action Proteolysis-Targeting Chimera (PROTAC); Binds to CRBN-DDB1 E3 ubiquitin ligase
Biological Activity DC50 < 100 nM; Ki for CRBN-DDB1 is 36 nM[1][2][3][4]
Potential Hazards Assume potent biological activity. Handle with care to avoid skin and eye contact, inhalation, and ingestion.
Recommended PPE Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
Storage Store as a powder at -20°C for up to two years. In solvent (e.g., DMSO), store at -80°C for up to six months.

Operational Plan: From Receipt to Experimentation

A structured workflow is critical for both safety and experimental success. The following diagram and protocol outline the key steps for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation Receipt_and_Storage Receipt and Storage (Store at -20°C) Stock_Solution_Prep Stock Solution Preparation (in DMSO) Receipt_and_Storage->Stock_Solution_Prep Equilibrate to RT Aliquoting Aliquoting for Single Use Stock_Solution_Prep->Aliquoting Store at -80°C Working_Solution_Prep Working Solution Preparation Aliquoting->Working_Solution_Prep Dilute in media PROTAC_Treatment PROTAC Treatment Working_Solution_Prep->PROTAC_Treatment Cell_Seeding Cell Seeding Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot G Solid_Waste Solid Waste (Unused powder) Segregated_Waste Segregated Chemical Waste Containers Solid_Waste->Segregated_Waste Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Segregated_Waste Contaminated_Materials Contaminated Materials (Gloves, tips, etc.) Contaminated_Materials->Segregated_Waste Licensed_Disposal Licensed Hazardous Waste Disposal Facility Segregated_Waste->Licensed_Disposal Follow institutional guidelines G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.